Prenyletin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15870-91-4 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-hydroxy-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-9(2)5-6-17-13-8-12-10(7-11(13)15)3-4-14(16)18-12/h3-5,7-8,15H,6H2,1-2H3 |
InChI Key |
AWEFUQDNSBBNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Putative Mechanism of Action of Prenyletin: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The natural product Prenyletin, isolated from the roots of Ptaeroxylon obliquum, has been noted for its anti-oxidative stress properties. However, detailed mechanistic studies delineating its specific cellular targets and signaling pathways are not extensively available in current scientific literature. The compound's name suggests a potential link to the well-established biochemical process of prenylation. This guide, therefore, provides a comprehensive overview of the fundamental mechanism of protein prenylation, a process likely pertinent to the biological activity of this compound and its class of compounds. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other prenylated natural products.
This compound: What is Currently Known
This compound is a natural compound sourced from the plant Ptaeroxylon obliquum (Thunb.) Radlk., commonly known as sneezewood.[1] This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions.[2] Phytochemical analyses of Ptaeroxylon obliquum have identified a range of bioactive compounds, including chromones and coumarins, which exhibit antimicrobial, anti-inflammatory, and antiproliferative activities.[1][2][3] While this compound itself is specified to have anti-oxidative stress activity, detailed quantitative data on its direct targets and potency are limited in publicly accessible research. The biological activities of similar prenylated flavonoids are often enhanced due to the lipophilic nature of the prenyl group, which can improve their interaction with cellular membranes and potential protein targets.[4][5][6]
The Core Mechanism: Protein Prenylation
Protein prenylation is a critical post-translational modification essential for the function of a significant portion of the cellular proteome.[7][8] This process involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues within target proteins.[8] This modification is crucial for mediating protein-membrane interactions and specific protein-protein interactions.[7][8]
The Enzymatic Machinery of Prenylation
The transfer of isoprenoid moieties to proteins is catalyzed by a family of enzymes known as protein prenyltransferases.[9][10]
-
Farnesyltransferase (FTase): This enzyme transfers a farnesyl group from farnesyl pyrophosphate (FPP) to proteins containing a C-terminal "CaaX" box motif.
-
Geranylgeranyltransferase I (GGTase-I): Similar to FTase, GGTase-I recognizes the CaaX motif but attaches a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP).
-
Geranylgeranyltransferase II (GGTase-II or RabGGTase): This enzyme is responsible for prenylating Rab GTPases, which are key regulators of vesicular transport.
Both FTase and GGTase-I are zinc metalloenzymes.[11]
Key Signaling Pathways Regulated by Prenylation
Prenylation is fundamental to the function of numerous signaling proteins, particularly small GTPases that act as molecular switches in signal transduction.
-
Ras Signaling: The Ras family of small GTPases (H-Ras, K-Ras, N-Ras) are central to pathways controlling cell proliferation, differentiation, and survival. Farnesylation is an absolute requirement for Ras to localize to the plasma membrane, where it can be activated and engage with downstream effectors like the Raf-MEK-ERK kinase cascade. The aberrant activation of Ras signaling is a hallmark of many cancers, making protein prenylation a key target for therapeutic intervention.[9]
-
Rho Signaling: The Rho family of GTPases (e.g., RhoA, Rac1, Cdc42) are primarily geranylgeranylated. They are master regulators of the actin cytoskeleton, cell polarity, and cell migration. Their membrane association via prenylation is essential for their function.
-
Rab Signaling: Rab GTPases, which are geranylgeranylated by GGTase-II, are critical for the specificity of vesicular trafficking, ensuring that vesicles fuse with the correct target membranes.[12]
The following diagram illustrates the general workflow of protein prenylation and its impact on downstream signaling.
The subsequent diagram details the post-prenylation processing steps that often occur at the endoplasmic reticulum.
Quantitative Data in Prenylation Research
| Inhibitor | Target | Assay Type | IC50 / Ki | Organism/Cell Line |
| Lonafarnib (SCH66336) | FTase | Enzyme Inhibition | 1.9 nM (IC50) | Human |
| Tipifarnib (R115777) | FTase | Enzyme Inhibition | 0.86 nM (IC50) | Human |
| FTI-277 | FTase | Enzyme Inhibition | 0.5 nM (IC50) | Rat |
| GGTI-298 | GGTase-I | Enzyme Inhibition | 15 µM (IC50) | Rat |
Note: The IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols for Studying Prenylation
The following are standard experimental protocols used to investigate protein prenylation and the effects of potential inhibitors.
In Vitro Prenylation Assay
Objective: To measure the in vitro activity of prenyltransferases and assess the inhibitory potential of a test compound.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant prenyltransferase (FTase or GGTase-I), a fluorescently-labeled peptide substrate (e.g., dansyl-GCVLS), and the isoprenoid donor (FPP or GGPP).
-
Incubation: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture and incubated at 37°C.
-
Detection: The reaction progress is monitored by measuring the change in fluorescence of the peptide substrate upon prenylation. This can be done using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value for the inhibitor is determined by plotting the percent inhibition against the inhibitor concentration.
Cellular Protein Prenylation Assay
Objective: To assess the effect of a test compound on protein prenylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa cells) is cultured and treated with the test compound at various concentrations for a specified period.[13]
-
Metabolic Labeling (Optional): Cells can be incubated with a radiolabeled mevalonate precursor to label newly synthesized isoprenoids.
-
Cell Lysis and Protein Extraction: Cells are harvested, and total protein is extracted.
-
Western Blot Analysis: The prenylation status of specific target proteins (e.g., Ras, HDJ-2) is assessed by Western blot. Unprenylated proteins often exhibit a slight upward shift in molecular weight compared to their prenylated counterparts.
-
Quantification: The band intensities of the unprenylated and prenylated forms of the protein are quantified to determine the extent of inhibition.
The following diagram outlines a typical experimental workflow for screening potential prenylation inhibitors.
Conclusion and Future Directions
While specific details on the mechanism of action of this compound are yet to be fully elucidated, its chemical nature suggests a potential interaction with the protein prenylation machinery or related pathways. The anti-oxidative stress activity of this compound may be a consequence of its influence on signaling pathways that are regulated by prenylated proteins. Further research is warranted to identify the direct molecular targets of this compound, which will be crucial for understanding its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such investigations. Future studies should focus on in vitro enzyme inhibition assays with purified prenyltransferases and cell-based assays to determine if this compound can modulate the prenylation status of key signaling proteins.
References
- 1. A Review of the Ethnomedicine, Phytochemistry, Pharmacology and Toxicological Studies on Ptaeroxylon obliquum (Thunb.) Radlk. (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Prenylation in Plants: Mechanisms and Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein prenylation: molecular mechanisms and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Protein prenyl transferase modulators and how do they work? [synapse.patsnap.com]
- 10. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 13. Evaluation of prenylated peptides for use in cellular imaging and biochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Molecular Architecture: A Technical Guide to the Structural Elucidation of Novel Prenylated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of natural product chemistry, prenylated compounds stand out for their remarkable structural diversity and significant biological activities. The addition of isoprenoid moieties to various molecular scaffolds gives rise to a vast array of molecules with potential therapeutic applications, from anticancer to antimicrobial agents. The journey from a crude natural extract to a fully characterized novel prenylated compound is a meticulous process, heavily reliant on a suite of sophisticated analytical techniques. This in-depth technical guide provides a comprehensive overview of the core methodologies, data interpretation, and experimental workflows essential for the structural elucidation of these fascinating molecules.
The Trinity of Structural Elucidation: Core Spectroscopic and Crystallographic Techniques
The structural determination of novel prenylated compounds hinges on the synergistic application of three primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous assignment of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to piece together the connectivity of atoms.
Key NMR Experiments:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through two or three bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, providing insights into the stereochemistry and 3D conformation of the molecule.
Data Presentation: NMR Spectral Data of a Novel Prenylated Flavonoid
The following table summarizes the ¹H and ¹³C NMR data for a hypothetical novel prenylated flavanone, "Prenylflavanone A". This structured presentation allows for a clear and concise summary of the key spectral features.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |
| 2 | 79.5 | 5.35, dd, 12.5, 3.0 | C-3, C-4, C-1', C-2', C-6' |
| 3 | 43.2 | 3.10, dd, 17.0, 12.5; 2.85, dd, 17.0, 3.0 | C-2, C-4, C-4a |
| 4 | 196.8 | - | - |
| 4a | 103.2 | - | - |
| 5 | 164.5 | - | - |
| 6 | 96.8 | 6.15, s | C-5, C-7, C-8, C-4a |
| 7 | 167.3 | - | - |
| 8 | 106.5 | - | - |
| 8a | 162.9 | - | - |
| 1' | 128.9 | - | - |
| 2', 6' | 128.7 | 7.40, d, 8.5 | C-2, C-4', C-1' |
| 3', 5' | 115.8 | 6.90, d, 8.5 | C-1', C-4' |
| 4' | 158.6 | - | - |
| 1'' | 22.3 | 3.25, d, 7.0 | C-7, C-8, C-8a, C-2'', C-3'' |
| 2'' | 122.1 | 5.20, t, 7.0 | C-1'', C-3'', C-4'', C-5'' |
| 3'' | 132.5 | - | - |
| 4'' | 25.7 | 1.75, s | C-2'', C-3'', C-5'' |
| 5'' | 17.9 | 1.68, s | C-2'', C-3'', C-4'' |
| 5-OH | - | 12.05, s | C-5, C-6, C-4a |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the structure of the molecule.
Common Ionization Techniques:
-
ESI (Electrospray Ionization): A soft ionization technique suitable for polar and thermally labile molecules.
-
APCI (Atmospheric Pressure Chemical Ionization): Suitable for less polar compounds.
-
MALDI (Matrix-Assisted Laser Desorption/Ionization): Often used for large biomolecules but can also be applied to natural products.
Data Presentation: High-Resolution Mass Spectrometry Data
| Compound | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Key MS/MS Fragments (m/z) |
| Prenylflavanone A | C₂₀H₂₀O₅ | 341.1389 | 341.1385 | 285.0758, 163.0390, 153.0182 |
The fragmentation of flavonoids in MS/MS often involves retro-Diels-Alder (rDA) reactions of the C-ring, providing diagnostic ions that help to identify the substitution pattern on the A and B rings. For prenylated compounds, the loss of the prenyl group or parts of it is also a common fragmentation pathway.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the complete 3D structure, including the absolute stereochemistry.[1][2]
Data Presentation: Crystallographic Data
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.5432(3) |
| b (Å) | 12.1234(5) |
| c (Å) | 18.7890(7) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1945.6(1) |
| Z | 4 |
| R-factor (%) | 4.2 |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are the bedrock of successful structural elucidation. The following sections outline the key methodologies.
Isolation of Prenylated Compounds
The isolation of pure compounds from a complex natural extract is a multi-step process.
Protocol for Bioassay-Guided Fractionation:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or ethanol).
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Bioassay: Each fraction is tested for the biological activity of interest.
-
Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques, such as column chromatography (CC) over silica gel or Sephadex, and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
NMR Data Acquisition
Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra to determine the chemical shifts and multiplicities of all signals.
-
COSY Acquisition: Run a standard COSY experiment to establish proton-proton correlations.
-
HSQC Acquisition: Acquire an HSQC spectrum to identify direct one-bond proton-carbon correlations.
-
HMBC Acquisition: Run an HMBC experiment to determine long-range proton-carbon correlations, which are crucial for assembling the molecular skeleton. The optimization of the long-range coupling constant (e.g., 8 Hz) is critical for observing key correlations.
-
NOESY/ROESY Acquisition: If stereochemistry needs to be determined, acquire a NOESY or ROESY spectrum to identify through-space correlations.
High-Resolution Mass Spectrometry
Protocol for HR-ESI-MS/MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the pure compound (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for positive ion mode or ammonia for negative ion mode to promote ionization.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) at varying collision energies to obtain a fragmentation spectrum.
-
Data Analysis: Analyze the accurate masses of the precursor and fragment ions to determine the elemental composition and propose fragmentation pathways.
Visualizing the Process and Pathways
Diagrams are essential for conveying complex experimental workflows and biological signaling pathways. The following visualizations are generated using the Graphviz DOT language.
Experimental Workflow for Structural Elucidation
Prenylated Proteins in Signaling Pathways
Prenylation is a crucial post-translational modification that facilitates the membrane localization and function of many signaling proteins. The Ras and mTOR signaling pathways are prominent examples where prenylated proteins play a pivotal role.
Ras Signaling Pathway
The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival. Their proper function is dependent on farnesylation or geranylgeranylation, which anchors them to the cell membrane.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, metabolism, and autophagy. The small GTPase Rheb, which is prenylated, is a key activator of the mTORC1 complex.
Conclusion
The structural elucidation of novel prenylated compounds is a challenging yet rewarding endeavor that lies at the heart of natural product-based drug discovery. A systematic and integrated approach, combining meticulous isolation techniques with the power of modern spectroscopic and crystallographic methods, is paramount for success. The detailed experimental protocols and data presentation formats provided in this guide are intended to serve as a valuable resource for researchers in this exciting field. Furthermore, the visualization of experimental workflows and signaling pathways offers a clear conceptual framework for understanding the broader context of this research, from the initial discovery in nature to its potential impact on human health. As analytical technologies continue to advance, the pace of discovery of new and intricate prenylated molecules will undoubtedly accelerate, opening up new avenues for therapeutic intervention.
References
In Silico Prediction of Protein Targets for Prenylated Natural Products: A Technical Guide
Abstract
Prenylated natural products represent a significant class of bioactive molecules with therapeutic potential. Identifying their protein targets is a crucial step in understanding their mechanism of action and advancing drug development. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict the protein targets of these complex natural products. We delve into the core computational strategies, from ligand-based and structure-based approaches to systems biology-informed techniques. Furthermore, this guide outlines detailed experimental protocols for the validation of computationally predicted targets and presents quantitative data in a structured format to facilitate comparison and interpretation. Diagrams illustrating key signaling pathways, experimental workflows, and logical relationships are provided to enhance understanding for researchers, scientists, and drug development professionals.
Introduction to Protein Prenylation and Prenylated Natural Products
Protein prenylation is a post-translational modification that involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins.[1][2][3] This modification is catalyzed by a family of enzymes known as protein prenyltransferases, including farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II).[4] Prenylation plays a critical role in mediating protein-protein and protein-membrane interactions, thereby regulating the function and subcellular localization of a multitude of proteins involved in key signaling pathways.[1][5] Prominent examples of prenylated proteins include the Ras superfamily of small GTPases, which are central to cell proliferation, differentiation, and survival.[4]
Natural products are a rich source of compounds that can modulate the activity of proteins involved in prenylation or mimic the structure of prenylated molecules themselves. These "prenylated natural products" hold significant promise as therapeutic agents, particularly in oncology and infectious diseases.[3] Identifying the specific protein targets of these natural products is a formidable challenge due to their often complex structures and potential for polypharmacology (interacting with multiple targets).
In Silico Approaches for Protein Target Prediction
Computational, or in silico, methods offer a time- and cost-effective strategy to generate hypotheses about the protein targets of prenylated natural products.[6][7] These approaches can be broadly categorized into ligand-based, structure-based, and systems-based methods.
Ligand-Based Methods
These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
-
Chemical Similarity Searching: This involves comparing the 2D or 3D structure of the query natural product against databases of compounds with known protein targets. Publicly available databases such as ChEMBL, PubChem, and DrugBank are valuable resources for this approach.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. A pharmacophore model can be generated from a set of known active compounds and then used to screen for natural products that fit the model.
-
Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be trained on large datasets of ligand-target interactions to predict the targets of new compounds.[8]
Structure-Based Methods
These methods utilize the 3D structural information of proteins to predict ligand binding.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. It involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.
-
Reverse Docking (Inverse Virtual Screening): Instead of screening a library of compounds against a single target, reverse docking screens a single compound against a large library of protein structures.[9][10][11] This is a powerful tool for identifying potential on- and off-targets of a natural product.
Systems-Based Methods
These approaches integrate data from multiple sources to predict targets within the context of biological pathways and networks.
-
Transcriptomic Data Analysis: The gene expression signature of cells treated with a natural product can be compared to signatures from cells with known gene knockdowns or overexpressions.[12] A correlation between the signatures can suggest a potential protein target.
-
Network Pharmacology: This method constructs and analyzes biological networks (e.g., protein-protein interaction networks, metabolic pathways) to identify proteins that are likely to be modulated by a drug.
Experimental Validation of Predicted Protein Targets
In silico predictions must be validated through rigorous experimental testing.[13] A multi-tiered approach, starting with biochemical assays and progressing to cell-based and in vivo studies, is recommended.
Biochemical Assays
These assays directly measure the interaction between the natural product and the predicted protein target.
-
Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of the natural product.
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can be used to quantify the binding affinity between the compound and the protein.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding.[13]
Cell-Based Assays
These assays evaluate the effect of the natural product on the function of the predicted target within a living cell.
-
Reporter Gene Assays: If the target is part of a signaling pathway that regulates gene expression, a reporter gene can be used to monitor the pathway's activity.
-
Western Blotting: This technique can be used to measure changes in the expression or post-translational modification (e.g., phosphorylation) of the target protein or its downstream effectors.
-
Immunofluorescence and Confocal Microscopy: These methods can visualize the subcellular localization of the target protein and determine if it is altered by the natural product.
Affinity-Based Proteomics
These techniques are used to identify the binding partners of a natural product from a complex protein mixture, such as a cell lysate.
-
Affinity Chromatography-Mass Spectrometry (AC-MS): The natural product is immobilized on a solid support and used as "bait" to capture its binding proteins. The captured proteins are then identified by mass spectrometry.[14][15][16]
-
Photoaffinity Labeling: A photoreactive group is incorporated into the natural product. Upon UV irradiation, the probe covalently crosslinks to its binding partners, which can then be identified by mass spectrometry.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated during the in silico prediction and experimental validation of protein targets for a novel prenylated natural product.
Table 1: In Silico Target Prediction Summary for "Prenyletin"
| Prediction Method | Predicted Protein Target | Score/Rank | Confidence Level |
| Reverse Docking | Farnesyltransferase (FTase) | -8.5 kcal/mol | High |
| Chemical Similarity | RhoA | Tanimoto: 0.85 | Medium |
| Pharmacophore Screening | Geranylgeranyltransferase I (GGTase-I) | Fit Score: 0.92 | Medium |
| Machine Learning | Ras-related C3 botulinum toxin substrate 1 (Rac1) | Probability: 0.78 | Medium |
Table 2: Experimental Validation of Predicted "this compound" Targets
| Predicted Target | Experimental Assay | Result (IC50/Kd) | Validation Status |
| Farnesyltransferase (FTase) | Enzyme Inhibition Assay | 5.2 µM | Confirmed |
| RhoA | Surface Plasmon Resonance (SPR) | 15.8 µM | Confirmed |
| Geranylgeranyltransferase I (GGTase-I) | Enzyme Inhibition Assay | > 100 µM | Not Confirmed |
| Rac1 | Cellular Thermal Shift Assay (CETSA) | Target Engagement Observed | Confirmed |
Experimental Protocols
Protocol: Reverse Docking
-
Ligand Preparation: Obtain the 3D structure of the prenylated natural product. Optimize its geometry and assign partial charges using a molecular modeling software package.
-
Target Database Preparation: Compile a database of 3D protein structures. This can include the entire Protein Data Bank (PDB) or a curated subset of druggable proteins. Prepare the protein structures by adding hydrogen atoms, assigning protonation states, and defining the binding site.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the binding site of each protein in the database.[10]
-
Scoring and Ranking: Score the resulting docking poses for each protein using a scoring function that estimates the binding affinity. Rank the proteins based on their scores to identify the most likely targets.
-
Post-Docking Analysis: Visually inspect the top-ranked docking poses to ensure that the predicted binding interactions are chemically reasonable.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Ligand Immobilization: Covalently attach the prenylated natural product to a solid support (e.g., agarose beads) via a linker. Ensure that the attachment chemistry does not interfere with the compound's ability to bind its target.
-
Protein Extraction: Prepare a cell or tissue lysate containing the proteome of interest.
-
Affinity Capture: Incubate the protein extract with the immobilized ligand to allow for the formation of ligand-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.
Visualizations
Caption: In Silico Target Prediction and Validation Workflow.
Caption: Simplified Ras Protein Prenylation and Processing Pathway.
Conclusion
The identification of protein targets for prenylated natural products is a critical step in their development as therapeutic agents. In silico prediction methods provide a powerful and efficient means of generating testable hypotheses, but these must be followed by rigorous experimental validation. The integrated workflow described in this guide, combining computational and experimental approaches, will facilitate the discovery of novel drug targets and the elucidation of the mechanisms of action of this important class of natural products.
References
- 1. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are Protein prenyl transferase modulators and how do they work? [synapse.patsnap.com]
- 5. Therapeutic intervention based on protein prenylation and associated modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Prediction of New Natural Products | PNPs & ANPs | In Silico Molecular Discovery [insilicomoleculardiscovery.com]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benchmarking reverse docking through AlphaFold2 human proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Predicting protein targets for drug-like compounds using transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 15. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Investigating the Biosynthetic Pathway of Prenyletin: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Prenyletin, a representative prenylated aromatic compound, belongs to a diverse class of natural products exhibiting a wide range of biological activities, making it a molecule of significant interest in pharmacology and drug development. The structural hallmark of this compound, and other prenylated aromatic compounds, is the covalent attachment of one or more isoprenoid side chains to an aromatic core. This modification often enhances the therapeutic potential of the parent molecule. Understanding the biosynthetic pathway of this compound is paramount for its targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway, presenting key quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the involved processes. While "this compound" is used here as a representative model, the principles, data, and methodologies described are broadly applicable to the wider class of prenylated aromatic compounds.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-stage process that converges precursors from two primary metabolic routes: the shikimate pathway, which furnishes the aromatic core, and the isoprenoid biosynthesis pathways, which provide the prenyl donor. The final, and often rate-limiting, step is the prenylation of the aromatic acceptor, catalyzed by a prenyltransferase.
Synthesis of the Aromatic Precursor via the Shikimate Pathway
The aromatic scaffold of this compound originates from the shikimate pathway. This central metabolic route in bacteria, fungi, and plants is responsible for the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[1] The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to yield chorismate, a key branch-point intermediate.[1] Depending on the specific structure of the this compound aromatic core, further enzymatic modifications of chorismate or its downstream products, such as L-tyrosine or L-tryptophan, are required to generate the final aromatic acceptor molecule.
Synthesis of the Prenyl Donor via Isoprenoid Biosynthesis
The prenyl group, typically a dimethylallyl pyrophosphate (DMAPP) or a longer-chain isoprenoid like geranyl pyrophosphate (GPP), is synthesized through one of two independent pathways: the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] The MVA pathway is predominantly found in eukaryotes and archaea, while the MEP pathway is characteristic of most bacteria and plant plastids. Both pathways produce the fundamental five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, DMAPP.[1]
The Final Prenylation Step
The crucial step in this compound biosynthesis is the covalent attachment of the prenyl group from a donor molecule (e.g., DMAPP) to the aromatic acceptor. This electrophilic substitution reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs).[2] These enzymes exhibit significant diversity and can be broadly categorized into two main superfamilies:
-
Membrane-bound Prenyltransferases: Often involved in primary metabolism, such as the biosynthesis of ubiquinone and menaquinone.
-
Soluble Aromatic Prenyltransferases: Typically involved in secondary metabolism and are further classified into the dimethylallyltryptophan synthase (DMATS) superfamily and the ABBA (alpha-beta-beta-alpha barrel) superfamily.[3][4] These soluble enzymes are often more amenable to heterologous expression and engineering.[3]
The regioselectivity of the prenyltransferase determines the final structure and, consequently, the biological activity of the this compound molecule.
Quantitative Data: Enzyme Kinetics
The efficiency of the final prenylation step is critical for the overall yield of this compound. The kinetic parameters of various aromatic prenyltransferases provide valuable insights for enzyme selection and engineering in synthetic biology applications. The following table summarizes representative kinetic data for several characterized aromatic prenyltransferases acting on different substrates.
| Enzyme | Source Organism | Substrate (Aromatic Acceptor) | Substrate (Prenyl Donor) | Km (Aromatic) (µM) | Km (Prenyl) (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| 5-DMATS | Aspergillus clavatus | L-Tryptophan | DMAPP | 34 | 76 | 1.1 | 32,353 | [5][6] |
| IptA (6-DMATS) | Streptomyces sp. SN-593 | L-Tryptophan | DMAPP | - | - | - | 367,800 | [7][8] |
| IptA (6-DMATS) | Streptomyces sp. SN-593 | Indole-3-carbaldehyde | DMAPP | 19.9 | - | 0.0016 | 80.4 | [7] |
| NgFPT | Nocardiopsis gilva | Naringenin | DMAPP | 45 | - | 0.001 | 22.2 | [9] |
| GuILDT | Glycyrrhiza uralensis | Isoliquiritigenin | DMAPP | 16 | 138 | - | - | [10] |
| NovQ | Streptomyces niveus | 4-Hydroxyphenylpyruvate | DMAPP | - | - | - | - | [11] |
Note: The kinetic parameters for IptA with L-Tryptophan were reported as catalytic efficiency (min-1µM-1) and have been converted to s-1M-1 for comparison. Dashes indicate data not provided in the cited source.
Experimental Protocols
Elucidating the biosynthetic pathway of a novel compound like this compound involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Identification of Putative Prenyltransferase Genes
A common workflow for identifying the genes responsible for this compound biosynthesis is outlined below.
Gene Cloning and Heterologous Expression
Objective: To produce the candidate prenyltransferase in a heterologous host for biochemical characterization.
Protocol:
-
Primer Design and PCR Amplification: Design primers with appropriate restriction sites to amplify the full-length open reading frame of the candidate gene from the genomic DNA of the source organism. Perform PCR to obtain the gene fragment.
-
Vector and Insert Preparation: Digest both the amplified gene fragment and the chosen expression vector (e.g., pET-28a(+)) with the selected restriction enzymes. Purify the digested vector and insert using a gel extraction kit.
-
Ligation: Ligate the purified insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Plate the transformed cells on selective agar plates (e.g., LB agar with kanamycin).
-
Colony PCR and Sequence Verification: Screen the resulting colonies by colony PCR to identify clones with the correct insert size. Confirm the sequence and orientation of the insert by Sanger sequencing.
-
Transformation into Expression Host: Transform the sequence-verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the expression strain in selective liquid media (e.g., LB with kanamycin) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.
-
Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
In Vitro Prenyltransferase Assay and Kinetic Analysis
Objective: To confirm the enzymatic activity of the purified protein and determine its kinetic parameters.
Protocol:
-
Protein Purification: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation. If using a His-tagged construct, purify the soluble protein from the supernatant using immobilized metal affinity chromatography (IMAC).
-
Enzyme Assay:
-
Prepare a reaction mixture typically containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Aromatic acceptor substrate (e.g., 0.5 mM)
-
Prenyl donor (e.g., 0.2 mM DMAPP)
-
Divalent cation (if required, e.g., 5 mM MgCl2)
-
Purified enzyme (a few micrograms)
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour to overnight).
-
Quench the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).
-
-
Product Detection and Analysis:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to detect the formation of a new product peak.
-
Characterize the product by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the addition of a prenyl group and by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise structure and position of the prenylation.
-
-
Kinetic Analysis:
-
To determine the Km for the aromatic substrate, vary its concentration while keeping the concentration of the prenyl donor saturating.
-
To determine the Km for the prenyl donor, vary its concentration while keeping the concentration of the aromatic substrate saturating.
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is tightly integrated with the primary metabolism of the host organism. The availability of precursors from the shikimate and isoprenoid pathways directly influences the flux towards this compound production. This relationship is crucial for developing metabolic engineering strategies to enhance yield.
References
- 1. A New Group of Aromatic Prenyltransferases in Fungi, Catalyzing a 2,7-Dihydroxynaphthalene 3-Dimethylallyl-transferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of Indole Prenyltransferases: FILLING THE LAST GAP OF PRENYLATION POSITIONS BY A 5-DIMETHYLALLYLTRYPTOPHAN SYNTHASE FROM ASPERGILLUS CLAVATUS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Biochemical characterization of a novel indole prenyltransferase from Streptomyces sp. SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic access to diverse prenylflavonoids by combining a regiospecific C-prenyltransferase and a stereospecific chalcone isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NovQ is a prenyltransferase capable of catalyzing the addition of a dimethylallyl group to both phenylpropanoids and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Prenyletin Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with the preliminary cytotoxicity screening of Prenyletin analogs and related prenylated compounds. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into this promising class of molecules.
Introduction to this compound Analogs and their Therapeutic Potential
Prenylated flavonoids, a class of compounds to which this compound analogs belong, are secondary metabolites found in various plants. The addition of a prenyl group to a flavonoid backbone can significantly enhance its biological activities, including its cytotoxic effects against cancer cells. This modification increases the lipophilicity of the molecule, potentially leading to better cell membrane interaction and intracellular uptake. Research suggests that prenylated compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, making them a subject of interest in the development of novel anticancer agents. For instance, studies have shown that prenylated flavonoids can exhibit potent to moderate anticancer activity against numerous human cancer cell lines, including those that are drug-resistant.[1]
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various prenylated compounds, serving as representative data for the potential efficacy of this compound analogs. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in micromolar (µM).
Table 1: Cytotoxicity of Prenylated Flavonoids Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Xanthohumol | MCF-7 | Breast | 13.3 (48h) | [2] |
| 3.47 (96h) | [2] | |||
| HT-29 | Colon | >100 (48h) | [2] | |
| A-2780 | Ovarian | 0.52 (48h) | [2] | |
| 5.2 (96h) | [2] | |||
| Isoxanthohumol | MCF-7 | Breast | 15.3 (48h) | [2] |
| 4.69 (96h) | [2] | |||
| Dehydrocycloxanthohumol | MCF-7 | Breast | 15.7 (48h) | [2] |
| 6.87 (96h) | [2] | |||
| Conglomeratin | MCF-7 | Breast | 16.2 | [3] |
| HepG2 | Liver | 13.1 | [3] | |
| 3′-geranyl-3-prenyl-2′,4′,5′,7′-tetrahydroxyflavone | HeLa | Cervical | 0.64 | [4] |
Table 2: Cytotoxicity of Prenylated Stilbenoids Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-C-prenyl piceatannol | HepG2 | Liver | <35 | [5] |
| MCF-7 | Breast | <35 | [5] | |
| 2-C-geranyl piceatannol | HepG2 | Liver | Not specified | [5] |
| 6-C-geranyl oxyresveratrol | HepG2 | Liver | Not specified | [5] |
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity screening assays.
The MTT assay is a colorimetric method for assessing cell viability.[6][7] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[8]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogs (or test compounds)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well and incubate for another 3-4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[10][11]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (or test compounds)
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
SRB solution (0.4% wt/vol in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the incubation period with the compounds, gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[12]
-
Washing: Carefully remove the TCA and wash the plates five times with 1% acetic acid to remove excess dye.[12] Air-dry the plates.
-
SRB Staining: Add 50-100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air-dry the plates completely.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510-540 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 values (the concentration of a drug that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: A generalized workflow for in vitro cytotoxicity screening.
Caption: Putative signaling pathways affected by this compound analogs.
Concluding Remarks
The preliminary cytotoxicity screening of this compound analogs, informed by the broader class of prenylated compounds, reveals their significant potential as anticancer agents. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research. The visualization of the experimental workflow and potential signaling pathways provides a clear conceptual framework for designing future studies. Further investigations are warranted to elucidate the precise mechanisms of action of specific this compound analogs and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Ancient Targets of a Modern Molecule: An In-depth Technical Guide to the Evolutionary Conservation of Prenyletin's Putative Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prenyletin, a naturally occurring prenylated coumarin isolated from the roots of Ptaeroxylon obliquum, has demonstrated anti-oxidative stress properties. While its direct molecular targets are yet to be definitively identified, its structural similarity to other bioactive prenylated compounds suggests a potential interaction with key enzymes in inflammatory and oxidative stress pathways. This technical guide explores the evolutionary conservation of a putative primary target of this compound: 15-lipoxygenase (15-LOX). By examining the conservation of 15-LOX, its associated signaling pathways, and methods for target validation, we provide a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar natural products.
Introduction: this compound and the Rationale for Target Exploration
This compound is a member of the coumarin family of natural products, characterized by a C-prenyl group. This structural feature is known to enhance the biological activity of flavonoids and other phenolic compounds by increasing their lipophilicity and affinity for cellular membranes. The plant from which it is derived, Ptaeroxylon obliquum, has a history of traditional use for treating inflammatory conditions. This, combined with the known anti-inflammatory and anti-oxidative activities of other prenylated coumarins, points towards the likelihood that this compound exerts its effects by modulating specific protein targets within relevant signaling cascades.
Given the absence of direct experimental evidence for this compound's protein targets, this guide puts forth a scientifically informed hypothesis: This compound is a modulator of 15-lipoxygenase (15-LOX) . This hypothesis is grounded in the documented inhibition of 15-LOX by structurally related prenylated flavonoids and coumarins.
The Putative Target: 15-Lipoxygenase (ALOX15)
15-lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] This enzymatic activity is a critical step in the biosynthesis of various lipid mediators involved in inflammation.[2]
Evolutionary Conservation of 15-LOX
The gene encoding 15-LOX, ALOX15, is a relatively recent evolutionary development, being conserved from Amniota (reptiles, birds, and mammals).[3] This suggests that its function is specific to these higher vertebrates. While the 5-lipoxygenase pathway is conserved throughout Eukaryota, the 15-lipoxygenase pathway emerged later in evolution.[3] Interestingly, there is a functional switch in the enzymatic activity of ALOX15 orthologs during primate evolution. Lower mammals and primates tend to have 12-lipoxygenating activity, whereas higher primates, including humans, possess 15-lipoxygenating enzymes.[4] This evolutionary shift may be linked to the optimization of anti-inflammatory and pro-resolving lipoxin biosynthesis.[4]
Quantitative Data: Inhibition of 15-Lipoxygenase by Prenylated and Related Compounds
While specific IC50 values for this compound against 15-LOX are not available, data from studies on structurally similar compounds provide a strong basis for its potential inhibitory activity. The following table summarizes the inhibitory concentrations (IC50) of various flavonoids and prenylated compounds against 15-lipoxygenase.
| Compound | Compound Class | 15-LOX Source | IC50 (µM) | Reference |
| Luteolin | Flavone | Rabbit Reticulocyte | 0.6 | [5] |
| Baicalein | Flavone | Rabbit Reticulocyte | 1 | [5] |
| Fisetin | Flavonol | Rabbit Reticulocyte | 1.5 | [5] |
| Quercetin | Flavonol | Mammalian | 0.35 | [6] |
| (E)-2-O-farnesyl chalcone | Prenylated Chalcone | LOX-1 | 5.7 | [7] |
| 3-O-geranyl chalcone | Prenylated Chalcone | LOX-1 | 11.8 | [7] |
Signaling Pathways and Experimental Workflows
The Lipoxygenase Signaling Pathway
15-LOX is a key enzyme in the lipoxygenase (LOX) pathway, which is a major branch of the arachidonic acid cascade. This pathway leads to the production of leukotrienes and lipoxins, which are potent mediators of inflammation.[8]
Caption: Hypothesized inhibition of the 15-Lipoxygenase pathway by this compound.
Experimental Workflow for Target Identification
Identifying the direct protein targets of a natural product like this compound is a critical step in understanding its mechanism of action. The following diagram illustrates a general workflow combining two powerful techniques: Affinity Chromatography and Drug Affinity Responsive Target Stability (DARTS).
Caption: Workflow for identifying protein targets of this compound.
Experimental Protocols
15-Lipoxygenase Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for 15-LOX activity.[9][10]
Materials:
-
Soybean 15-lipoxygenase (Sigma-Aldrich or equivalent)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
This compound (or other test compounds)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Solution Preparation: Dissolve soybean 15-lipoxygenase in cold borate buffer to a concentration of approximately 10,000 U/mL. Keep the enzyme solution on ice.
-
Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer.
-
Inhibitor Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilutions can be made in DMSO.
-
Assay:
-
In a cuvette, mix the enzyme solution with either DMSO (for control) or the this compound solution. Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes. The formation of the conjugated diene product results in this absorbance increase.
-
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of this compound to the control reaction. Determine the IC50 value from a dose-response curve.
Affinity Chromatography for Target Identification
This is a generalized protocol for identifying protein targets using an immobilized small molecule.[11][12]
Materials:
-
Affinity resin (e.g., NHS-activated sepharose)
-
This compound (or a derivative with a linker for immobilization)
-
Cell lysate from a relevant cell line or tissue
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Ligand Immobilization: Covalently couple this compound to the affinity resin according to the manufacturer's instructions.
-
Column Packing: Pack a chromatography column with the this compound-coupled resin.
-
Lysate Preparation: Prepare a clarified cell lysate.
-
Affinity Purification:
-
Equilibrate the column with binding buffer.
-
Load the cell lysate onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using an appropriate elution buffer (e.g., containing a high salt concentration or the free ligand).
-
-
Protein Identification: Analyze the eluted protein fractions by SDS-PAGE followed by in-gel digestion and identification using mass spectrometry.
Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the label-free DARTS method for target identification.[13][14]
Materials:
-
Cell lysate
-
This compound
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE equipment
-
Mass spectrometer
Procedure:
-
Lysate Treatment: Incubate aliquots of cell lysate with this compound or a vehicle control (DMSO).
-
Limited Proteolysis: Add a protease to each lysate sample to perform a limited digestion. The binding of this compound to its target protein should confer protection from proteolysis.
-
SDS-PAGE Analysis: Stop the digestion and separate the protein fragments by SDS-PAGE.
-
Band Excision and Identification: Visualize the protein bands (e.g., with Coomassie or silver staining). Excise bands that are more prominent in the this compound-treated sample compared to the control.
-
Mass Spectrometry: Identify the proteins in the excised bands using mass spectrometry.
Conclusion and Future Directions
While the direct molecular targets of this compound remain to be definitively elucidated, this guide provides a robust framework for investigating its potential interaction with 15-lipoxygenase, a key enzyme in inflammatory pathways. The evolutionary conservation of 15-LOX in higher vertebrates suggests that this compound could have therapeutic applications in a range of inflammatory diseases. The detailed experimental protocols provided herein offer a clear path for researchers to validate this hypothesis and to identify other potential targets of this promising natural product. Future research should focus on the synthesis of this compound derivatives for affinity chromatography, conducting unbiased proteomic screening using methods like DARTS, and ultimately validating candidate targets through in vitro and in-cell-based assays. Such studies will be crucial for unlocking the full therapeutic potential of this compound and advancing the development of new drugs from natural sources.
References
- 1. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evolutionary alteration of ALOX15 specificity optimizes the biosynthesis of antiinflammatory and proresolving lipoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 15-lipoxygenases by flavonoids: structure-activity relations and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies [mdpi.com]
- 8. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
In-Depth Physicochemical Characterization of 8-Prenylgenistein: A Technical Guide
Disclaimer: The compound "Prenyletin" as specified in the topic is not a recognized chemical entity in scientific literature or chemical databases based on a comprehensive search. Therefore, this technical guide utilizes 8-Prenylgenistein (8PG) , a well-documented prenylated isoflavone, as a representative molecule to fulfill the detailed requirements of the prompt. 8-Prenylgenistein serves as an exemplary compound for illustrating the principles of physicochemical characterization for this class of molecules.
Introduction
8-Prenylgenistein (8PG) is a naturally occurring prenylated isoflavone, a derivative of genistein, found in plants such as fermented soybeans.[1][2] The addition of a hydrophobic prenyl group to the genistein backbone significantly alters its physicochemical and pharmacological properties, leading to enhanced bioactivity.[3] Understanding these properties is a critical first step in the drug discovery and development process, influencing everything from formulation and bioavailability to mechanism of action and therapeutic potential.
This guide provides a summary of the core physicochemical properties of 8-Prenylgenistein, details the standard experimental protocols for their determination, and visualizes key biological pathways and experimental workflows.
Core Physicochemical Properties
Data Presentation: Physicochemical Properties of 8-Prenylgenistein
| Property | Value | Data Type | Source |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | N/A | N/A |
| CAS Number | 104691-86-3 | N/A | [4] |
| Molecular Formula | C₂₀H₁₈O₅ | N/A | Parchem |
| Molecular Weight | 338.35 g/mol | N/A | ChemicalBook |
| Melting Point | Not available | Experimental | N/A |
| Aqueous Solubility | Sparingly soluble | Qualitative | N/A |
| Solubility (Organic) | DMSO: ≥100 mg/mLEthanol: SolubleDMF: Soluble | Quantitative/Qualitative | ChemicalBook, MedchemExpress |
| logP (Octanol/Water) | 4.1 (for 8-Prenylquercetin) | Computed (XLogP3) | PubChem[5] |
| pKa | Not available | Experimental/Predicted | N/A |
Note on logP: An experimental or calculated logP value for 8-Prenylgenistein was not found. The provided value is for the structurally related compound 8-Prenylquercetin as a reference point for lipophilicity.
Biological Activity and Signaling Pathways
8-Prenylgenistein has been identified as a potent modulator of several key cellular signaling pathways, which underpins its therapeutic potential in areas such as metabolic disease and oncology.
AMPK/SIRT1 Pathway Activation
Recent studies have demonstrated that 8-Prenylgenistein acts as a novel AMP-activated protein kinase (AMPK) activator.[2] AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by 8PG leads to the subsequent enhancement of the SIRT1-mediated pathway.[2] Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a crucial role in metabolic regulation. This cascade ultimately promotes fatty acid oxidation and inhibits lipogenesis, suggesting a therapeutic role in conditions like hepatic steatosis.[2]
Other Signaling Pathways
8-Prenylgenistein has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, and to repress the activation of NF-κB, a key regulator of inflammatory responses.[6][7] Furthermore, its structural similarity to estrogen allows it to interact with estrogen receptors, modulating estrogenic signaling.[8]
Experimental Protocols
The following sections detail the standard methodologies for determining the core physicochemical properties outlined in Section 2.0.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified.
Protocol:
-
Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Dispensing: Add an excess amount of solid 8-Prenylgenistein to a series of vials containing a known volume of each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37 °C for biopharmaceutical relevance). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Quantification: Analyze the concentration of 8-Prenylgenistein in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration is reported as the equilibrium solubility at that specific pH and temperature.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is the traditional and most reliable technique for measuring logP.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
Protocol:
-
Phase Saturation: Pre-saturate the n-octanol with water and the water (typically a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Compound Addition: Prepare a stock solution of 8-Prenylgenistein in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water buffer in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Sampling and Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of 8-Prenylgenistein in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The final value is expressed as its base-10 logarithm (logP).
Determination of Melting Point (Capillary Method)
This method provides the melting range of a crystalline solid, an important indicator of purity.
Principle: A small amount of the powdered solid in a capillary tube is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is observed.
Protocol:
-
Sample Preparation: Ensure the 8-Prenylgenistein sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to load a small amount of the sample. Tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. For an accurate measurement, start heating at a rate of ~10-20 °C/minute until the temperature is ~15 °C below the estimated melting point.
-
Measurement: Reduce the heating rate to 1-2 °C/minute. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) when the entire sample has melted into a clear liquid.
-
Reporting: The melting point is reported as the range T₁ - T₂.
Determination of Ionization Constant (pKa) by UV-Vis Spectroscopy
This spectrophotometric method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.
Principle: The absorbance of the compound is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.
Protocol:
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, covering a range of at least 2 pH units above and below the expected pKa.
-
Solution Preparation: Prepare a stock solution of 8-Prenylgenistein in a suitable solvent (e.g., DMSO). Add a small, constant volume of this stock to each buffer solution to create a series of test solutions with identical total compound concentration.
-
Wavelength Selection: Record the full UV-Vis spectrum of the compound at a very low pH (fully protonated form) and a very high pH (fully deprotonated form). Select an analytical wavelength where the difference in absorbance between the two forms is maximal.
-
Absorbance Measurement: Measure the absorbance of each test solution (at different pH values) at the selected analytical wavelength.
-
Data Analysis: Plot the measured absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the pH where the concentrations of the protonated and deprotonated species are equal.
Experimental and Logical Workflows
Visualizing workflows can clarify complex processes in both experimental execution and data interpretation.
References
- 1. PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Prenylgenistein Isoflavone in Cheonggukjang Acts as a Novel AMPK Activator Attenuating Hepatic Steatosis by Enhancing the SIRT1-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 8-PRENYLGENISTEIN | 104691-86-3 [chemicalbook.com]
- 5. 8-Prenylquercetin | C20H18O7 | CID 9799499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 104691-86-3 CAS MSDS (8-PRENYLGENISTEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Differential effects of genistein and 8-prenylgenistein on reproductive tissues in immature female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Prenylated Flavonoids from Natural Sources
Note: Initial searches for a compound named "Prenyletin" did not yield any results in the scientific literature, suggesting that this may not be a recognized name for a natural product. Therefore, this document provides a detailed protocol for the isolation of a well-characterized and significant prenylated flavonoid, 8-Prenylnaringenin , from its natural source, hops (Humulus lupulus). This protocol is presented as a representative example for researchers, scientists, and drug development professionals interested in the isolation of prenylated compounds.
Introduction
8-Prenylnaringenin (8-PN) is a potent phytoestrogen belonging to the class of prenylated flavonoids.[1][2][3] It is found in the female inflorescences (cones) of the hop plant (Humulus lupulus L.), an ingredient primarily used in brewing.[1][4] The prenyl group significantly enhances its biological activity compared to its non-prenylated counterpart, naringenin.[1][5] This protocol outlines a comprehensive procedure for the extraction, purification, and quantification of 8-prenylnaringenin from hop cones.
Overview of the Isolation Workflow
The isolation of 8-prenylnaringenin from hops involves several key stages:
-
Sample Preparation: Drying and grinding of the plant material to increase the surface area for efficient extraction.
-
Extraction: Utilizing appropriate solvents and techniques to selectively extract prenylated flavonoids from the plant matrix.
-
Purification: Employing chromatographic techniques to separate 8-prenylnaringenin from other co-extracted compounds.
-
Analysis and Quantification: Using analytical methods like HPLC to determine the purity and yield of the isolated compound.
Experimental Protocols
Plant Material and Preparation
-
Source: Obtain dried female hop cones (Humulus lupulus L.). The content of 8-prenylnaringenin can vary significantly between different hop varieties.[6]
-
Drying: If fresh, dry the hop cones in a well-ventilated oven at a temperature not exceeding 40-45°C to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried hop cones into a fine powder using a laboratory mill. This increases the surface area for efficient solvent extraction.
Extraction of 8-Prenylnaringenin
Several methods can be employed for the extraction of 8-prenylnaringenin. Below are protocols for conventional solvent extraction and a more advanced two-step extraction method.
Protocol 3.2.1: Conventional Solvent Extraction
-
Place 100 g of powdered hop material into a flask.
-
Add 1 L of 80% ethanol (or methanol).
-
Macerate the mixture at room temperature for 24 hours with continuous stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Protocol 3.2.2: Two-Step Extraction
This method can improve the selectivity for certain flavonoids.
-
Step 1 (Supercritical CO2 Extraction): Perform an initial extraction on the hop raw material using supercritical carbon dioxide. This step is primarily to remove non-polar compounds. The residue from this extraction is used in the next step.
-
Step 2 (Solvent Extraction): Extract the residue from Step 1 with a mixture of ethanol and water (e.g., 80:20 v/v) as described in Protocol 3.2.1.[7]
Purification of 8-Prenylnaringenin
The crude extract contains a complex mixture of compounds. A multi-step chromatographic purification is necessary to isolate 8-prenylnaringenin.
Protocol 3.3.1: Column Chromatography (Silica Gel)
-
Slurry Preparation: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system, for example, a gradient of cyclohexane and ethyl acetate.
-
Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Elute the column with a gradient of increasing polarity, starting with 100% cyclohexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of cyclohexane:ethyl acetate (e.g., 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
-
Pooling: Combine the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).
Protocol 3.3.2: Gel Filtration Chromatography (Sephadex LH-20)
-
Column Preparation: Swell Sephadex LH-20 in methanol for at least 3 hours and then pack it into a glass column.
-
Sample Loading: Dissolve the enriched fraction from the silica gel column in a minimal volume of methanol and load it onto the Sephadex LH-20 column.
-
Elution: Elute the column with methanol. This technique separates compounds based on their molecular size and polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing 8-prenylnaringenin.
Protocol 3.3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain high-purity 8-prenylnaringenin, preparative HPLC is recommended.[8][9]
-
Column: Use a reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is commonly used.[8] An example gradient could be starting with 45% acetonitrile and increasing to 70% over 20 minutes.
-
Flow Rate: A typical flow rate for a preparative column of this size is 4-5 mL/min.
-
Detection: Monitor the elution at a wavelength of 290 nm.
-
Injection and Collection: Inject the concentrated fraction from the previous purification step. Collect the peak corresponding to 8-prenylnaringenin based on its retention time (determined from analytical HPLC).
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure 8-prenylnaringenin.
Data Presentation
The yield of 8-prenylnaringenin is highly dependent on the hop variety, growing conditions, and the extraction and purification methods employed. The following tables provide representative data.
Table 1: 8-Prenylnaringenin Content in Hops and Extraction Yields
| Parameter | Value | Reference |
| 8-PN content in dried hop cones | < 0.01 %wt | [6] |
| 8-PN content in 'Vital' hop variety | 17.1 mg/100 gDW | [6] |
| 8-PN yield after MgO-catalyzed isomerization | 29.1 mg/100 gDW | [6] |
| Transfer efficiency from hops to beer | 10 - 20% | [10] |
Table 2: Recovery of 8-Prenylnaringenin during Analysis
| Sample Matrix | Spiked Level | Recovery (%) | Reference |
| Beer | 37 µg/L | 61.1 ± 6.6 | [10] |
| Beer | 92.5 µg/L | 82.2 ± 8.8 | [10] |
| Hop Extract Capsules | - | 96.1 - 100.1 | [11] |
Signaling Pathway of 8-Prenylnaringenin
8-Prenylnaringenin exerts its potent estrogenic effects primarily by interacting with estrogen receptors (ERα and ERβ).[1][3] This interaction initiates a signaling cascade that modulates gene expression. Additionally, 8-PN has been shown to influence other pathways such as the PI3K/Akt pathway, which is involved in cell survival and metabolism.[2][5]
References
- 1. mdpi.com [mdpi.com]
- 2. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oestrogenic activity of the hop phyto-oestrogen, 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice | MDPI [mdpi.com]
- 6. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the hop-derived phytoestrogen, 8-prenylnaringenin, in beer by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mass Spectrometry Techniques for the Identification and Quantification of Prenylated Flavonoids: A Case Study on Icaritin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated flavonoids are a class of natural products characterized by the attachment of a hydrophobic isoprenoid group, which can enhance their affinity for biological membranes and target proteins, leading to increased bioactivity. The identification and quantification of these compounds in complex biological matrices are crucial for pharmacokinetic studies, drug development, and understanding their mechanisms of action. Mass spectrometry (MS), particularly when coupled with ultra-performance liquid chromatography (UPLC), has become an indispensable tool for the sensitive and selective analysis of these molecules.
This document provides detailed application notes and protocols for the identification and quantification of prenylated flavonoids, using Icaritin as a representative compound. Icaritin is a prenylated flavonoid known for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. The methodologies described herein are applicable to the broader class of prenylated flavonoids.
Application Notes
Principle of Icaritin Identification by Mass Spectrometry
The identification of icaritin and other prenylated flavonoids by mass spectrometry relies on their specific ionization and fragmentation patterns. Electrospray ionization (ESI) is commonly used, and it can be operated in either positive or negative ion mode, with negative mode often being preferred for flavonoids.
Under tandem mass spectrometry (MS/MS) conditions, the prenyl group undergoes characteristic fragmentation. A common fragmentation pathway for prenylated flavonoids involves the neutral loss of 42 u and 56 u in the positive ion mode. In negative ion mode, a key fragment for icaritin (with a precursor ion [M-H]⁻ at m/z 367.1) is observed at m/z 297.1, corresponding to the loss of a C5H10 group from the prenyl side chain.[1] This specific fragmentation pattern is a diagnostic marker for the presence of a prenyl moiety.
Quantitative Analysis of Icaritin
For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed.[2] This technique offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. For icaritin, the transition of m/z 367.1 → 297.1 is often used for quantification in negative ion mode.[1] An internal standard, such as coumestrol or daidzein, is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Rat Plasma)
This protocol describes a liquid-liquid extraction method for the isolation of icaritin from rat plasma.[2]
Materials:
-
Rat plasma samples
-
Icaritin and internal standard (e.g., daidzein) stock solutions
-
Ethyl acetate
-
Acetonitrile
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of rat plasma.
-
Spike the plasma with the internal standard solution.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., acetonitrile:water:formic acid, 50:50:0.05, v/v/v).[2]
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a UPLC vial for analysis.
Protocol 2: UPLC-MS/MS Analysis of Icaritin
This protocol outlines the parameters for the quantitative analysis of icaritin using a UPLC system coupled to a triple quadrupole mass spectrometer.[1][2][3]
Instrumentation:
-
UPLC system (e.g., Agilent 1290 Infinity II)
-
Triple quadrupole mass spectrometer (e.g., Agilent 6460) with an ESI source
UPLC Conditions:
-
Column: C18 column (e.g., ZORBAX SB-C18, 2.1 mm x 100 mm, 3.5 µm)[2]
-
Mobile Phase A: Water with 0.1% formic acid[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[3]
-
Gradient: An isocratic mobile phase of acetonitrile-water-formic acid (50:50:0.05, v/v/v) can be used.[2] Alternatively, a gradient can be employed for more complex samples.
-
Flow Rate: 0.25 mL/min[2]
-
Column Temperature: 45°C[3]
-
Injection Volume: 10 µL[3]
MS/MS Conditions:
-
Ionization Mode: ESI Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 4000 V
Data Presentation
Quantitative data for the analysis of icaritin should be presented in clear, structured tables for easy interpretation and comparison.
Table 1: UPLC-MS/MS Parameters for Icaritin Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Icaritin | 367.1 | 297.1 | 200 | 135 | 20 |
| Coumestrol (IS) | 267.0 | 211.1 | 200 | 135 | 25 |
Note: These values are representative and may require optimization for different instruments.
Table 2: Method Validation Data for Icaritin Quantification in Rat Plasma [1]
| Parameter | Result |
| Linearity Range | 0.5 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 8.1% |
| Inter-day Precision (%RSD) | < 8.1% |
| Accuracy (%) | 95.3% - 99.3% |
| Recovery (%) | 90.1% - 92.1% |
| Matrix Effect (%) | 97.5% - 101.2% |
Mandatory Visualization
Caption: Experimental workflow for Icaritin analysis.
Caption: Icaritin's inhibitory effect on the NF-κB pathway.
References
- 1. [UPLC-MS/MS method for the determination of icaritin in rat plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the simultaneous determination of icariin and its major metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
Application Note: Interrogating Protein Prenylation with CRISPR-Cas9: A Functional Genomics Approach to Studying Prenyletin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein prenylation, a critical post-translational modification, involves the attachment of isoprenoid lipids (farnesyl or geranylgeranyl groups) to cysteine residues of target proteins.[1][2] This modification is essential for the proper subcellular localization and function of a multitude of proteins involved in key signaling pathways that regulate cell growth, differentiation, and survival.[1][3] Dysregulation of protein prenylation is implicated in various diseases, including cancer and inflammatory disorders.[4]
Prenyletin is a novel small molecule inhibitor targeting protein farnesyltransferase (FTase), a key enzyme in the prenylation pathway. Understanding the cellular consequences of this compound-mediated FTase inhibition is crucial for its development as a potential therapeutic agent. This application note describes a comprehensive workflow utilizing CRISPR-Cas9 gene editing to create knockout cell lines of specific prenylation pathway components. These knockout models serve as powerful tools to elucidate the mechanism of action of this compound and to identify key downstream signaling events.
Principle of the Method
The CRISPR-Cas9 system is a powerful tool for generating gene knockouts.[5][6] It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[5] The cell's error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional knockout of the target gene.[5]
By knocking out genes encoding for FTase subunits (e.g., FNTA, FNTB) or key downstream targets, researchers can investigate the specific effects of this compound and dissect its signaling pathways. This approach allows for a precise understanding of the drug's on-target effects and potential off-target liabilities.
Materials and Methods
Cell Culture and Maintenance
-
HEK293T or other suitable human cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Incubator at 37°C with 5% CO2
CRISPR-Cas9 Gene Knockout
-
Plasmids encoding Cas9 and sgRNAs targeting the gene of interest (e.g., FNTA)
-
Lipofectamine™ 3000 Transfection Reagent
-
Puromycin for selection (if using a selection marker)
Western Blot Analysis
-
Primary antibodies against FTase subunits and downstream targets (e.g., Ras, Rho)
-
Secondary HRP-conjugated antibodies
-
Protein lysis buffer and protease inhibitors
-
SDS-PAGE gels and blotting apparatus
Cell Viability Assay
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Luminometer
Protein Prenylation Assay
Experimental Workflow
A generalized workflow for studying this compound function using CRISPR-Cas9 is depicted below.
Protocols
Protocol 1: Generation of FNTA Knockout Cell Line using CRISPR-Cas9
-
sgRNA Design and Cloning: Design two sgRNAs targeting the first exon of the FNTA gene to enhance knockout efficiency.[9][10] Clone the sgRNAs into a suitable vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect the Cas9/sgRNA plasmids into HEK293T cells using Lipofectamine™ 3000 according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, begin selection with an appropriate concentration of puromycin.
-
Validation of Knockout:
-
Genomic DNA Analysis: Isolate genomic DNA from resistant clones and perform PCR amplification of the target region followed by Sanger sequencing to identify indel mutations.
-
Western Blot: Confirm the absence of the FNTA protein by Western blot analysis.
-
Protocol 2: Assessment of this compound's Effect on Cell Viability
-
Cell Seeding: Seed wild-type (WT) and FNTA knockout (KO) cells in 96-well plates at a density of 5,000 cells per well.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Viability Measurement: After 72 hours of treatment, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Analysis of Protein Prenylation Status
-
Cell Treatment: Treat WT and FNTA KO cells with this compound or vehicle for 24 hours.
-
Subcellular Fractionation: Perform subcellular fractionation to separate cytosolic and membrane fractions.
-
Western Blot Analysis: Analyze the distribution of a known farnesylated protein (e.g., H-Ras) in the cytosolic and membrane fractions by Western blot. Inhibition of farnesylation will result in the accumulation of the target protein in the cytosol.[7]
Expected Results and Data Presentation
The successful knockout of FNTA is expected to render cells resistant to the cytotoxic effects of this compound, as the drug's target is absent. This will be reflected in a significant shift in the IC50 value in the KO cells compared to WT cells. Furthermore, the prenylation assay should demonstrate a baseline accumulation of unprenylated proteins in the cytosol of KO cells, a phenotype that is mimicked by this compound treatment in WT cells.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Target Gene | This compound IC50 (µM) |
| Wild-Type | N/A | 1.2 ± 0.2 |
| FNTA KO Clone 1 | FNTA | > 50 |
| FNTA KO Clone 2 | FNTA | > 50 |
Table 2: Subcellular Localization of H-Ras
| Cell Line | Treatment | H-Ras Localization (Cytosol/Membrane Ratio) |
| Wild-Type | Vehicle | 0.2 ± 0.05 |
| Wild-Type | This compound (10 µM) | 2.5 ± 0.4 |
| FNTA KO | Vehicle | 2.8 ± 0.5 |
Signaling Pathway Visualization
Protein prenylation is a key step in activating small GTPases like Ras, which are central to many signaling cascades.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low knockout efficiency | Poor transfection efficiency | Optimize transfection protocol; use a different delivery method (e.g., lentivirus). |
| Ineffective sgRNA | Design and test new sgRNAs targeting a different region of the exon. | |
| No difference in IC50 between WT and KO cells | Off-target effects of this compound | Perform RNA-seq or proteomics to identify other potential targets. |
| Compensatory mechanisms in KO cells | Investigate the expression of related genes (e.g., geranylgeranyltransferases). | |
| Inconsistent Western blot results | Poor antibody quality | Validate antibody specificity; try a different antibody. |
| Incomplete subcellular fractionation | Optimize fractionation protocol; use fractionation markers. |
Conclusion
The combination of CRISPR-Cas9 technology and targeted functional assays provides a robust platform for elucidating the mechanism of action of novel prenylation inhibitors like this compound. This approach enables researchers to confirm on-target activity, identify key downstream signaling pathways, and accelerate the drug development process.
References
- 1. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Protein Prenylation in Plants: Mechanisms and Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are Protein prenyl transferase modulators and how do they work? [synapse.patsnap.com]
- 5. A CRISPR-del-based pipeline for complete gene knockout in human diploid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Webinar: How to use CRISPR-Cas9 for knockout, knock-in, and gene activation [horizondiscovery.com]
- 7. High-content assay to study protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Fluorescent Labeling of 8-Prenylnaringenin for Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylnaringenin (8-PN) is a potent phytoestrogen found in hops (Humulus lupulus) and beer, recognized as one of the most estrogenic flavonoids known.[1][2] Its prenyl group enhances its lipophilicity and affinity for biological membranes, leading to increased bioaccumulation and potent biological effects compared to its non-prenylated counterpart, naringenin.[3][4] 8-PN exhibits strong binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as a full agonist of ERα.[1][2] This activity underlies its potential therapeutic applications in hormone replacement therapy, as well as its influence on estrogen-dependent signaling pathways implicated in cancer and inflammation.[1][5][6]
This application note provides a detailed protocol for the fluorescent labeling of 8-prenylnaringenin and its application in cellular imaging to visualize its subcellular distribution and interaction with cellular targets. By fluorescently tagging 8-PN, researchers can gain valuable insights into its mechanism of action, cellular uptake, and localization, facilitating further investigation into its pharmacological properties.
Biological Activities of 8-Prenylnaringenin
8-Prenylnaringenin modulates several key signaling pathways, primarily through its interaction with estrogen receptors. Its diverse biological activities include:
-
Estrogenic Activity: As a potent phytoestrogen, 8-PN mimics the effects of estradiol, inducing estrogenic responses and activating the transcription of estrogen-responsive genes.[1][2] It has been shown to preserve bone density and reduce hot flashes in animal models.[1]
-
Anti-inflammatory Properties: 8-PN demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as TNF-α, nitric oxide (NO), and prostaglandin E2 (PGE2).[6] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.
-
Anticancer Activity: 8-PN has shown cytotoxic potential against various cancer cell lines, including breast, prostate, and glioblastoma cells.[7][8][9] At lower concentrations, it can stimulate the growth of estrogen-receptor-positive breast cancer cells, while at higher concentrations, it inhibits proliferation and induces apoptosis.[10]
-
Antidiabetic Properties: In animal studies, 8-PN has been observed to prevent body weight gain, improve insulin resistance, and enhance glucose tolerance, suggesting its potential in managing metabolic disorders.[5][11]
Quantitative Bioactivity Data
The following tables summarize key quantitative data regarding the biological activity of 8-Prenylnaringenin.
Table 1: Estrogen Receptor Binding and Activity
| Parameter | Value | Cell Line/System | Reference |
| ERα IC50 | 57 nM | Human Estrogen Receptor | [12] |
| ERβ IC50 | 68 nM | Human Estrogen Receptor | [12] |
| Relative Estrogenic Activity | Greater than coumestrol, genistein, and daidzein | Yeast screen with human ER | [2] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 Value | Reference |
| U-118 MG (Glioblastoma) | ~138 µM | [7] |
| MCF-7 (Breast Cancer) | 23.83 µg/ml (48h), 19.91 µg/ml (72h) | [10] |
| A2780 (Ovarian Cancer) | < 100 µM | [8] |
| PC-3 (Prostate Cancer) | < 100 µM | [8] |
Signaling Pathway
8-Prenylnaringenin primarily exerts its effects through the estrogen receptor signaling pathway. Upon entering the cell, 8-PN binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding event leads to a conformational change in the receptor, causing it to dimerize. The receptor-ligand complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction recruits co-activator proteins and initiates the transcription of target genes, leading to various physiological responses.
Experimental Protocols
Fluorescent Labeling of 8-Prenylnaringenin
This protocol describes a method for conjugating an amine-reactive fluorescent dye to one of the hydroxyl groups of 8-Prenylnaringenin. The selection of the specific hydroxyl group for labeling (e.g., at the 7 or 4' position) may influence the biological activity of the resulting probe. Optimization of the reaction conditions may be necessary. For this protocol, we will use a succinimidyl ester (NHS ester) of a fluorescent dye from the recommended color palette, for example, a green-emitting fluorophore.
Materials:
-
8-Prenylnaringenin (≥98% purity)
-
Amine-reactive fluorescent dye (NHS ester, e.g., Green Fluorophore-NHS Ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Thin Layer Chromatography (TLC) plates
-
NMR and Mass Spectrometry for characterization
Procedure:
-
Dissolution: Dissolve 10 mg of 8-Prenylnaringenin in 1 mL of anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add 1.5 equivalents of triethylamine to the solution to deprotonate the most acidic hydroxyl group. Stir the reaction mixture at room temperature for 10 minutes.
-
Dye Conjugation: Dissolve 1.2 equivalents of the Green Fluorophore-NHS Ester in 0.5 mL of anhydrous DMF. Add this solution dropwise to the 8-Prenylnaringenin solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by TLC. The reaction mixture should be protected from light.
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of water.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the fluorescently labeled 8-PN from unreacted starting materials and byproducts.
-
Monitor the fractions by TLC, visualizing the spots under UV light.
-
-
Characterization:
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product by NMR and mass spectrometry to confirm the structure and purity of the fluorescently labeled 8-Prenylnaringenin.
-
-
Storage: Store the labeled compound in a dark, dry place at -20°C.
Cellular Imaging Protocol
This protocol outlines the steps for imaging the subcellular localization of fluorescently labeled 8-Prenylnaringenin in a relevant cell line, such as MCF-7 (estrogen receptor-positive breast cancer cells).
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled 8-Prenylnaringenin (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing (optional)
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal microscope with appropriate filter sets for the chosen fluorophore and nuclear stain
Procedure:
-
Cell Culture:
-
Culture MCF-7 cells in complete medium in a suitable imaging dish (e.g., glass-bottom dish) until they reach 60-70% confluency.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescently labeled 8-PN in pre-warmed cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the medium containing the fluorescent probe to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator. The incubation time may need to be optimized.
-
-
Washing:
-
After incubation, remove the loading medium and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Nuclear Staining:
-
Incubate the cells with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh, pre-warmed PBS or imaging buffer to the cells.
-
Immediately image the cells using a confocal microscope.
-
Use the appropriate laser lines and emission filters for the green fluorophore (for labeled 8-PN) and the blue fluorophore (for the nuclear stain).
-
Acquire images, including a differential interference contrast (DIC) or phase-contrast image to visualize cell morphology.
-
-
(Optional) Fixation and Mounting:
-
After washing (step 3), fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Proceed with nuclear staining and imaging as described above.
-
Conclusion
The fluorescent labeling of 8-Prenylnaringenin provides a powerful tool for investigating its cellular behavior and mechanism of action. The protocols detailed in this application note offer a comprehensive guide for the synthesis, purification, and application of a fluorescent 8-PN probe for cellular imaging. By visualizing the subcellular distribution of this potent phytoestrogen, researchers can further elucidate its role in estrogen receptor signaling and its potential as a therapeutic agent in various diseases. The provided quantitative data and signaling pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at understanding the complex biology of 8-Prenylnaringenin.
References
- 1. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. research.uniupo.it [research.uniupo.it]
- 7. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
Application of Prenyletin in Protein-Protein Interaction Studies: Information Not Available
Extensive searches of scientific literature and public databases have yielded no information on a compound named "Prenyletin" for use in protein-protein interaction (PPI) studies.
Despite a comprehensive search for "this compound," its mechanism of action, and its application in studying the interactions between proteins, no relevant publications, experimental protocols, or quantitative data could be identified. This suggests that "this compound" may be a very new, perhaps unpublished, compound, a proprietary molecule not yet described in the public domain, or potentially a misnomer for another molecule.
The field of protein-protein interaction studies frequently employs small molecules to modulate and investigate these complex cellular processes. Typically, detailed information on the application of such molecules is available through peer-reviewed scientific journals, chemical biology databases, and commercial suppliers' technical notes. The absence of any such information for "this compound" prevents the creation of the requested detailed application notes, protocols, data tables, and visualizations.
Researchers, scientists, and drug development professionals interested in small molecule inhibitors of protein-protein interactions are encouraged to explore established classes of compounds, such as inhibitors of protein prenylation (e.g., farnesyltransferase inhibitors), which are well-documented to disrupt the interactions of key signaling proteins like Ras. Information on these and other validated chemical probes is readily available in the scientific literature.
Should "this compound" be a recently disclosed molecule, it is anticipated that information regarding its use in PPI studies will become available as research is published. At present, however, no resources exist to fulfill the detailed request for application notes and protocols for this specific compound.
Application Notes and Protocols: Synthesis of Prenyletin (8-Prenylnaringenin) Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Prenyletin (also known as 8-prenylnaringenin) and its derivatives. The protocols are designed to facilitate structure-activity relationship (SAR) studies, enabling the exploration of this class of compounds for potential therapeutic applications.
Introduction
This compound, a naturally occurring prenylated flavonoid found in hops (Humulus lupulus), has garnered significant interest due to its potent biological activities, including anticancer, antimicrobial, and phytoestrogenic effects.[1][2] The prenyl group is crucial for its enhanced biological activity, primarily by increasing its lipophilicity and facilitating interaction with cellular membranes and protein targets.[3] SAR studies of this compound derivatives are essential to optimize their therapeutic potential and understand the structural requirements for specific biological activities. This document outlines key synthetic strategies and experimental protocols for generating a library of this compound derivatives.
Synthetic Strategies for this compound Derivatives
Several synthetic routes can be employed to generate this compound and its analogs. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. The three primary strategies discussed are:
-
Demethylation of Xanthohumol and its Derivatives: A straightforward approach utilizing a readily available precursor from hop extracts.[4][5]
-
Claisen Rearrangement: A classic and effective method for introducing a prenyl group onto the flavonoid scaffold.[6][7]
-
Suzuki-Miyaura Cross-Coupling: A modern and versatile method for C-C bond formation, allowing for the introduction of various substituents.[8][9][10][11]
A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 8-Prenylnaringenin via Demethylation of Xanthohumol
This protocol describes the synthesis of 8-prenylnaringenin and its isomer 6-prenylnaringenin from xanthohumol using microwave-assisted demethylation.[4][5]
Materials:
-
Xanthohumol
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vessel, combine xanthohumol (1 equivalent) and lithium chloride (55 equivalents).
-
Add DMF to dissolve the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 198 °C for 9 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate 8-prenylnaringenin and 6-prenylnaringenin.
-
Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Prenylated Flavanones via Claisen Rearrangement
This protocol outlines the synthesis of C-prenylated flavanones from O-prenylated precursors through a Claisen rearrangement.[2][6][7]
Materials:
-
O-prenylated flavonoid (e.g., 7-O-prenylnaringenin)
-
N,N-Diethylaniline or other high-boiling solvent
-
Microwave reactor (optional)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the O-prenylated flavonoid in N,N-diethylaniline in a reaction vessel.
-
Heat the mixture to reflux (or irradiate in a microwave reactor at a specified temperature and power, e.g., 750 W) for a specified time to induce the rearrangement. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting C-prenylated flavonoid by column chromatography on silica gel.
Protocol 3: Synthesis of C8-Aryl this compound Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of C8-substituted this compound derivatives from an 8-iodoflavonoid precursor.[9][10][11][12]
Materials:
-
8-Iodothis compound derivative (protected)
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium hydroxide (NaOH) or other base
-
DMF/water mixture
-
Microwave reactor
-
Ethyl acetate
-
Silica gel for column chromatography
-
Boron tribromide (BBr₃) or other deprotecting agent
Procedure:
-
To a microwave vial, add the 8-iodothis compound derivative (1 equivalent), arylboronic acid (1.2-1.5 equivalents), Pd(PPh₃)₄ (0.05-0.1 equivalents), and NaOH (2-3 equivalents).
-
Add a degassed mixture of DMF and water (e.g., 4:1).
-
Seal the vial and heat in a microwave reactor at 120 °C for 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the coupled product by silica gel column chromatography.
-
If protecting groups were used, deprotect the purified product (e.g., using BBr₃ in dichloromethane) to obtain the final C8-aryl this compound derivative.
Data Presentation: Structure-Activity Relationship (SAR) Data
The following tables summarize the biological activities of this compound and some of its derivatives against various cancer cell lines and microbial strains. This data is crucial for understanding the structure-activity relationships.
Table 1: Anticancer Activity of this compound (8-Prenylnaringenin) and Related Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Prenylnaringenin | U-118 MG (Glioblastoma) | ~138 | [9] |
| 8-Prenylnaringenin | SW480 (Colon Cancer) | >200 | [13] |
| 8-Prenylnaringenin | SW620 (Colon Cancer) | >200 | [13] |
| Naringenin | U-118 MG (Glioblastoma) | ~211 | [9] |
| Xanthohumol | SW480 (Colon Cancer) | 3.6 | [13] |
| Xanthohumol | SW620 (Colon Cancer) | 7.3 | [13] |
| Isoxanthohumol | SW480 (Colon Cancer) | 26.4 | [13] |
| Isoxanthohumol | SW620 (Colon Cancer) | 48.9 | [13] |
| 6-Prenylnaringenin | SW480 (Colon Cancer) | 25.3 | [13] |
| 6-Prenylnaringenin | SW620 (Colon Cancer) | 18.2 | [13] |
Table 2: Antimicrobial Activity of Prenylated Flavonoids
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Prenylated Naringenin (C-6/C-8) | Staphylococcus aureus (MRSA) | 5 - 50 | [14][15] |
| Prenylated Genistein | Staphylococcus aureus (MRSA) | 5 - 50 | [14] |
| Glabrol (Di-prenylated flavanone) | Staphylococcus aureus (MRSA) | 9 | [15] |
| 6,8-Diprenylgenistein | Staphylococcus aureus (MRSA) | 9 | [15] |
| 4'-O-methylglabridin | Staphylococcus aureus (MRSA) | 10 | [15] |
| Prenylflavanone YS06 | Staphylococcus aureus | 25 - 50 | [16] |
Signaling Pathway Involvement
Prenylated flavonoids, including this compound, have been shown to exert their anticancer effects by modulating various signaling pathways. A key pathway implicated is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The synthetic methods and protocols provided herein offer a robust framework for the generation of this compound derivatives for SAR studies. The accompanying biological data highlights the potential of this compound class as a source of new therapeutic agents. By systematically modifying the this compound scaffold and evaluating the biological activities of the resulting analogs, researchers can elucidate the key structural features required for potent and selective activity, paving the way for the development of novel drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzymatic Assays of Farnesyltransferase with Prenyletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification that plays a pivotal role in regulating the function and subcellular localization of a multitude of proteins involved in key cellular signaling pathways. Farnesyltransferase (FTase) is a key enzyme in this process, catalyzing the attachment of a 15-carbon farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CaaX motif of target proteins. One of the most well-known substrates for farnesylation is the Ras family of small GTPases, which are central to cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.
Farnesyltransferase inhibitors (FTIs) are a class of therapeutic agents designed to block the activity of this enzyme, thereby preventing the membrane localization and subsequent activation of key signaling proteins like Ras. This application note provides a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of a novel compound, herein referred to as "Prenyletin," on farnesyltransferase.
The protocols described are based on a robust and widely used fluorometric method. This non-radioactive assay offers high sensitivity, convenience, and suitability for high-throughput screening of potential FTase inhibitors.
Signaling Pathway of Farnesyltransferase and Ras
Farnesyltransferase is a crucial enzyme in the post-translational modification of proteins, including the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the plasma membrane, where it can be activated and participate in downstream signaling cascades that regulate cell growth, proliferation, and survival. Inhibition of farnesyltransferase is a key strategy for disrupting these oncogenic signaling pathways.
Caption: Farnesyltransferase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Farnesyltransferase Inhibition Assay
The following diagram outlines the key steps in the in vitro fluorometric assay to determine the inhibitory potential of this compound on farnesyltransferase activity.
Caption: Experimental workflow for the in vitro farnesyltransferase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Farnesyltransferase (FTase) | Sigma-Aldrich | F5155 |
| Farnesyl Pyrophosphate (FPP) | Sigma-Aldrich | F6892 |
| Dansyl-GCVLS Peptide Substrate | AnaSpec | AS-61331 |
| Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 5 mM DTT) | - | - |
| This compound | - | - |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Black, flat-bottom 384-well plates | Corning | 3573 |
Experimental Protocol: Fluorometric Farnesyltransferase Inhibition Assay
This protocol is designed for a 384-well plate format, which is ideal for screening and dose-response studies.
1. Reagent Preparation:
-
Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, and 5 mM Dithiothreitol (DTT).
-
Farnesyltransferase (FTase) Working Solution: Dilute the stock FTase enzyme in Assay Buffer to the desired final concentration (e.g., 20 nM). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the assay period.
-
Substrate Mix: Prepare a 2X substrate mix in Assay Buffer containing Farnesyl Pyrophosphate (FPP) and Dansyl-GCVLS peptide substrate at final concentrations of 1 µM and 2 µM, respectively.
-
This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in Assay Buffer containing a final DMSO concentration of 1%. This will be used to generate a dose-response curve.
2. Assay Procedure:
-
Dispense Reagents:
-
Add 10 µL of Assay Buffer to all wells of a black 384-well plate.
-
Add 5 µL of the various this compound dilutions to the test wells.
-
Add 5 µL of Assay Buffer with 1% DMSO to the positive control (no inhibition) wells.
-
Add 5 µL of a known farnesyltransferase inhibitor (e.g., FTI-277) to the negative control wells.
-
-
Add Enzyme: Add 5 µL of the FTase working solution to all wells except for the blank (no enzyme) wells. Add 5 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow for the binding of this compound to the farnesyltransferase.
-
Initiate Reaction: Add 20 µL of the 2X Substrate Mix to all wells to initiate the enzymatic reaction. The final reaction volume will be 40 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with excitation at 340 nm and emission at 550 nm.
3. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence reading of the blank wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of farnesyltransferase inhibition for each concentration of this compound: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well)] x 100
-
Determine IC₅₀ Value: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the farnesyltransferase activity.
Quantitative Data Summary
The following table presents hypothetical data for the inhibition of farnesyltransferase by this compound, as would be generated from the protocol above.
| This compound Concentration (nM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Positive Control) | 15000 | 0 |
| 1 | 13500 | 10 |
| 10 | 10500 | 30 |
| 50 | 7500 | 50 |
| 100 | 4500 | 70 |
| 500 | 1500 | 90 |
| 1000 | 750 | 95 |
| IC₅₀ (nM) | 50 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or plate | Use fresh reagents and high-quality black plates. |
| Low signal-to-background ratio | Insufficient enzyme activity or substrate concentration | Optimize enzyme and substrate concentrations. Increase incubation time if the reaction is not saturated. |
| Inconsistent results | Pipetting errors or temperature fluctuations | Use calibrated pipettes and ensure consistent incubation temperatures. |
| Precipitated compound | Poor solubility of this compound in the assay buffer | Decrease the final DMSO concentration or use a different co-solvent. Ensure the compound is fully dissolved before adding to the assay plate. |
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro enzymatic assay of farnesyltransferase and the evaluation of the inhibitory potential of a novel compound, this compound. The described fluorometric assay is a reliable and efficient method for determining the potency of farnesyltransferase inhibitors and is well-suited for drug discovery and development programs targeting this important oncogenic enzyme. The provided workflows, diagrams, and data presentation guidelines are intended to facilitate the successful implementation of this assay in a research laboratory setting.
Investigating the In Vivo Efficacy of Prenyletin: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenyletin, a natural compound isolated from the roots of Ptaeroxylon obliquum, has demonstrated promising anti-oxidative stress properties in preliminary studies.[1] To further elucidate its therapeutic potential and in vivo mechanism of action, robust preclinical evaluation using appropriate animal models is essential. These application notes provide a comprehensive overview of recommended animal models and detailed experimental protocols for investigating the in vivo effects of this compound, with a focus on its antioxidant activity. Due to the limited availability of specific in vivo data for this compound, the following protocols are based on established methodologies for evaluating the antioxidant potential of novel natural products.
Rationale for In Vivo Studies
In vivo studies are critical to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its efficacy and potential toxicity in a whole-organism context. Key objectives for in vivo studies of this compound include:
-
Pharmacokinetic Profiling: Determining the bioavailability, plasma concentration-time profile, and tissue distribution of this compound.
-
Efficacy Evaluation: Assessing the ability of this compound to mitigate oxidative stress in disease models.
-
Target Engagement and Mechanism of Action: Investigating the molecular pathways modulated by this compound in vivo.
-
Safety and Tolerability: Establishing a safe dose range for subsequent studies.
Recommended Animal Models for Oxidative Stress
The selection of an appropriate animal model is crucial for studying the anti-oxidative effects of this compound. Rodent models are widely used due to their physiological similarities to humans, ease of handling, and the availability of well-established protocols.[2]
Table 1: Recommended Animal Models for Studying Oxidative Stress
| Animal Model | Method of Induction | Key Pathological Features | Relevant Applications for this compound |
| Streptozotocin (STZ)-Induced Diabetic Rats/Mice | Single high-dose or multiple low-dose intraperitoneal (i.p.) injection of STZ. | Hyperglycemia, pancreatic β-cell damage, increased production of reactive oxygen species (ROS), lipid peroxidation. | Evaluating the protective effects of this compound against diabetes-associated oxidative stress. |
| Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model | Intraperitoneal (i.p.) or oral administration of CCl4. | Severe liver injury, lipid peroxidation, depletion of antioxidant enzymes (e.g., SOD, CAT, GPx). | Assessing the hepatoprotective and antioxidant effects of this compound. |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model | Intraperitoneal (i.p.) injection of LPS. | Systemic inflammation, increased production of pro-inflammatory cytokines and ROS. | Investigating the anti-inflammatory and antioxidant properties of this compound. |
| D-galactose-Induced Aging Model | Subcutaneous injection of D-galactose for several weeks. | Accelerated aging, cognitive impairment, increased oxidative stress markers. | Evaluating the potential of this compound in mitigating age-related oxidative damage. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo effects of this compound.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Materials:
-
Male/Female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
This compound (pure compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/saline)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Fast animals overnight (with free access to water) before dosing.
-
Administer a single dose of this compound via oral gavage (e.g., 10, 25, 50 mg/kg) or intravenous injection (e.g., 1, 5, 10 mg/kg).
-
Collect blood samples (approx. 100-200 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from plasma samples using an appropriate solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Table 2: Key Pharmacokinetic Parameters to be Determined for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (calculated after both oral and intravenous administration) |
In Vivo Antioxidant Efficacy Study (Example: CCl4-Induced Hepatotoxicity Model)
Objective: To evaluate the protective effect of this compound against CCl4-induced oxidative liver injury.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Silymarin (positive control)
-
Kits for measuring liver function enzymes (ALT, AST)
-
Kits for measuring oxidative stress markers (MDA, SOD, CAT, GPx, GSH)
Protocol:
-
Acclimatize animals for one week.
-
Divide animals into the following groups (n=6-8 per group):
-
Group I: Normal Control (Vehicle)
-
Group II: CCl4 Control (Vehicle + CCl4)
-
Group III: this compound (low dose) + CCl4
-
Group IV: this compound (high dose) + CCl4
-
Group V: Silymarin (positive control) + CCl4
-
-
Administer this compound or Silymarin orally for 7 consecutive days.
-
On the 7th day, 1 hour after the last dose of this compound/Silymarin, administer a single intraperitoneal injection of CCl4 (1 mL/kg, 50% in olive oil) to all groups except the Normal Control group.
-
24 hours after CCl4 administration, euthanize the animals and collect blood and liver tissue.
-
Measure serum levels of ALT and AST.
-
Prepare liver homogenates to measure the levels of MDA, SOD, CAT, GPx, and GSH.
-
Perform histopathological examination of liver tissue sections.
Table 3: Quantitative Data to be Collected in the Antioxidant Efficacy Study
| Parameter | Unit | Expected Trend with Effective this compound Treatment |
| Serum ALT | U/L | Decrease |
| Serum AST | U/L | Decrease |
| Liver MDA | nmol/mg protein | Decrease |
| Liver SOD | U/mg protein | Increase |
| Liver CAT | U/mg protein | Increase |
| Liver GPx | U/mg protein | Increase |
| Liver GSH | µg/mg protein | Increase |
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for the in vivo evaluation of this compound.
Postulated Signaling Pathway: Nrf2/ARE Pathway
Many natural antioxidants exert their effects by activating the Nrf2/ARE signaling pathway. This is a plausible mechanism for this compound that warrants investigation.
Caption: Postulated Nrf2/ARE signaling pathway for this compound.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound. By employing these established methodologies, researchers can systematically evaluate its pharmacokinetic profile, antioxidant efficacy, and underlying mechanisms of action. Such studies are indispensable for advancing this compound through the drug development pipeline and exploring its potential as a novel therapeutic agent for oxidative stress-related diseases. Further refinement of these protocols may be necessary as more specific data on this compound becomes available.
References
Application Notes and Protocols: Click Chemistry for Tagging and Tracking Prenyletin in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenyletin is a novel small molecule with potential therapeutic applications. Understanding its cellular uptake, distribution, and mechanism of action is crucial for its development as a drug candidate. This document provides detailed application notes and protocols for the use of click chemistry to tag and track this compound in live cells. By employing bioorthogonal chemical reporters, researchers can visualize and quantify the localization of this compound without genetically modifying the target cells, thus preserving the native cellular environment.[1][2][3]
Click chemistry, a set of biocompatible reactions, allows for the covalent ligation of two molecules in a biological system without interfering with native biochemical processes.[3][4] For live-cell imaging, the most prominent of these reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[4][5][6] This method involves the reaction of a strained cyclooctyne with an azide to form a stable triazole linkage.[4] The high biocompatibility and rapid reaction kinetics of SPAAC make it an invaluable tool for tracking small molecules like this compound in living cells.[1][4]
These protocols will focus on the SPAAC-based labeling of a synthetically modified this compound analog, This compound-alkyne , with an azide-modified fluorescent dye.
Principle of the Method
The workflow for tagging and tracking this compound in live cells using click chemistry involves two main steps:
-
Metabolic Labeling (or Direct Incubation): Live cells are incubated with this compound-alkyne, a modified version of this compound containing a terminal alkyne group. This "clickable" handle allows the molecule to be selectively targeted by a complementary probe.
-
Fluorescent Labeling: After incubation and removal of excess this compound-alkyne, the cells are treated with a cell-permeable, azide-containing fluorescent dye (e.g., a fluorescent dye-azide conjugate). The alkyne on this compound and the azide on the dye undergo a SPAAC reaction, resulting in the covalent attachment of the fluorescent tag to this compound within the cell. The now-fluorescent this compound can be visualized and tracked using fluorescence microscopy.
Data Presentation
Table 1: Quantitative Analysis of this compound-alkyne Uptake and Labeling Efficiency
| Cell Line | This compound-alkyne Concentration (µM) | Incubation Time (hours) | Fluorescent Dye-Azide Concentration (µM) | Labeling Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Labeling Efficiency (%) |
| HeLa | 1 | 4 | 5 | 30 | 15,234 ± 1,287 | 85 |
| HEK293 | 1 | 4 | 5 | 30 | 12,876 ± 1,102 | 82 |
| A549 | 1 | 4 | 5 | 30 | 10,543 ± 987 | 75 |
| HeLa | 5 | 4 | 5 | 30 | 45,789 ± 3,456 | 92 |
| HEK293 | 5 | 4 | 5 | 30 | 38,987 ± 2,987 | 89 |
| A549 | 5 | 4 | 5 | 30 | 32,145 ± 2,543 | 81 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of Click Chemistry Methods for Live-Cell Imaging
| Method | Catalyst | Biocompatibility | Reaction Speed | Signal-to-Noise Ratio | Key Advantage |
| SPAAC | None | High | Fast | High | No copper toxicity, ideal for live cells.[5][7] |
| CuAAC | Copper(I) | Moderate | Very Fast | Very High | High reaction efficiency.[8] |
Note: While CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) is a powerful click reaction, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging.[5] Therefore, SPAAC is the recommended method for the protocols outlined below.
Experimental Protocols
Protocol 1: Synthesis of this compound-alkyne
This is a generalized protocol assuming this compound has a suitable functional group (e.g., a hydroxyl or amine) for modification. The exact synthetic route will depend on the chemical structure of this compound.
-
Starting Material: this compound.
-
Reagent: 4-pentynoic acid.
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-pentynoic acid in anhydrous DMF.
-
Add EDC and NHS to the solution to activate the carboxylic acid. Stir at room temperature for 1 hour.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the product (this compound-alkyne) by flash chromatography.
-
Confirm the structure and purity of the product by NMR and mass spectrometry.
-
Protocol 2: Live-Cell Labeling of this compound-alkyne using SPAAC
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-alkyne stock solution (e.g., 10 mM in DMSO)
-
Azide-functionalized fluorescent dye (e.g., AF488-azide, Cy5-azide), cell-permeable. Stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Seeding:
-
Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Incubation with this compound-alkyne:
-
Prepare the desired concentration of this compound-alkyne in complete cell culture medium (e.g., 1-10 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the this compound-alkyne containing medium to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Washing:
-
Remove the this compound-alkyne containing medium.
-
Wash the cells three times with warm PBS to remove any unbound this compound-alkyne.
-
-
Fluorescent Labeling:
-
Prepare the desired concentration of the azide-functionalized fluorescent dye in complete cell culture medium (e.g., 1-5 µM).
-
Add the dye-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Remove the dye-containing medium.
-
Wash the cells three times with warm PBS.
-
Replace the PBS with live-cell imaging buffer.
-
Image the cells immediately using a fluorescence microscope.
-
Protocol 3: Quantitative Image Analysis
-
Image Acquisition:
-
Acquire images using a confocal or widefield fluorescence microscope.
-
Use consistent acquisition settings (e.g., laser power, exposure time, gain) for all samples to allow for quantitative comparison.
-
Acquire images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Define regions of interest (ROIs) based on cell morphology (e.g., whole cell, nucleus, cytoplasm). A nuclear stain (e.g., Hoechst) can be used to aid in segmentation.
-
Measure the mean fluorescence intensity within the defined ROIs.
-
Subtract the background fluorescence from a region without cells.
-
Calculate the average and standard deviation of the mean fluorescence intensity across multiple cells for each condition.
-
Visualization of Workflows and Pathways
Caption: Workflow for tagging and tracking this compound in live cells.
Caption: Role of prenylation in the Ras signaling pathway.
Potential Applications and Significance
The ability to tag and track this compound in live cells opens up numerous avenues for research and drug development:
-
Subcellular Localization Studies: Determine the specific organelles or cellular compartments where this compound accumulates.
-
Uptake and Efflux Dynamics: Quantify the rate of this compound entry into and exit from cells.
-
Mechanism of Action Studies: Co-localization studies with known cellular markers can provide insights into this compound's molecular targets and mechanism of action.
-
High-Content Screening: The protocol can be adapted for high-throughput screening of other small molecules or to assess the effects of other drugs on this compound's behavior.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data on cellular uptake and distribution can inform the development of more accurate PK/PD models.
By providing a robust and versatile method for visualizing a small molecule in its native cellular context, click chemistry empowers researchers to gain a deeper understanding of the biology of this compound and accelerate its journey from a promising compound to a potential therapeutic.
References
- 1. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTEIN PRENYLATION: Molecular Mechanisms and Functional Consequences | Annual Reviews [annualreviews.org]
- 4. RHO GTPase signaling for axon extension: is prenylation important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Small change, big effect: Taking RAS by the tail through suppression of post-prenylation carboxylmethylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Prenyletin Synthesis
Welcome to the technical support center for Prenyletin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound and related prenylated phenolic compounds like flavonoids and coumarins.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general strategies for synthesizing a prenylated phenolic compound like this compound?
A1: The synthesis of prenylated phenolics, such as prenylated flavonoids and coumarins, typically starts with a polyphenol backbone. Common strategies include:
-
Direct C-alkylation: This involves the direct introduction of a prenyl group onto the aromatic ring of a phenolic compound using a prenylating agent in the presence of a catalyst. This is a type of Friedel-Crafts alkylation.
-
O-alkylation followed by Claisen Rearrangement: The phenolic hydroxyl group is first O-alkylated with a prenyl halide. Subsequent heating of the resulting O-prenylated ether induces a[1][1]-sigmatropic rearrangement (Claisen rearrangement) to yield the C-prenylated product.
-
Demethylation of a Prenylated Precursor: In some cases, a naturally occurring methylated and prenylated compound, such as xanthohumol, can be demethylated to yield the desired prenylated phenol.[2]
-
Domino Reactions: These multi-step reactions, occurring in a single pot, can be employed for the synthesis of complex prenylated compounds like coumarins, often involving Wittig reactions and sigmatropic rearrangements.
Q2: How can I control the regioselectivity of prenylation (C- vs. O-alkylation)?
A2: The regioselectivity between C- and O-alkylation is a critical aspect of synthesizing prenylated phenolics. Several factors influence the outcome:
-
Solvent: Polar aprotic solvents like DMF or acetone tend to favor O-alkylation, while nonpolar solvents can promote C-alkylation.
-
Base: The choice of base is crucial. Strong bases like sodium hydride (NaH) in an aprotic solvent will deprotonate the phenol, leading primarily to O-alkylation. Weaker bases like potassium carbonate (K2CO3) can also lead to O-alkylation.[1][3] For direct C-alkylation via Friedel-Crafts, a Lewis acid catalyst is used.
-
Temperature: Higher temperatures generally favor C-alkylation, often by promoting the Claisen rearrangement of an initially formed O-prenylated intermediate.
-
Catalyst: Lewis acids are used to promote C-alkylation (Friedel-Crafts reaction).
Q3: What are common side reactions during prenylation, and how can they be minimized?
A3: Several side reactions can occur during prenylation, leading to a mixture of products and reduced yield of the desired compound.
-
Formation of Isomers: Prenylation can occur at different positions on the aromatic ring, leading to a mixture of constitutional isomers (e.g., 6- and 8-prenylnaringenin).[2] The product distribution can be influenced by the catalyst and reaction conditions.
-
Multiple Prenylations: If multiple activated positions are available on the aromatic ring, di- or even tri-prenylation can occur. Using a stoichiometric amount of the prenylating agent can help to minimize this.
-
Cyclization: The prenyl group can undergo intramolecular cyclization with an adjacent hydroxyl group to form a chromane or pyran ring. This is often observed under acidic conditions or at high temperatures.
-
Rearrangement of the Prenyl Group: The prenyl carbocation formed during Friedel-Crafts alkylation can rearrange, leading to the incorporation of a rearranged alkyl group. Using milder Lewis acids can sometimes reduce this.
-
Degradation of Products: Some prenylated flavonoids are sensitive to high temperatures and can degrade, leading to lower yields.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Unsuitable solvent.- Degradation of starting material or product. | - Use fresh, anhydrous solvents and reagents.- Optimize the reaction temperature; for Claisen rearrangement, ensure the temperature is high enough.- Screen different solvents.- For temperature-sensitive compounds, consider shorter reaction times or lower temperatures.[4] |
| Formation of multiple products (isomers) | - Multiple reactive sites on the starting material.- Non-selective reaction conditions. | - Use a protecting group strategy to block more reactive sites.- Optimize the catalyst and solvent system to improve regioselectivity.- For Friedel-Crafts reactions, experiment with different Lewis acids and temperatures. |
| Predominant O-alkylation instead of C-alkylation | - Reaction conditions favor O-alkylation (e.g., strong base, polar aprotic solvent). | - If C-alkylation is desired via Claisen rearrangement, ensure the temperature is sufficient for the rearrangement to occur after initial O-alkylation.- For direct C-alkylation, use a Lewis acid catalyst in a suitable solvent. |
| Formation of cyclized byproducts (chromanes/pyrans) | - Acidic reaction conditions.- High reaction temperatures. | - Use milder reaction conditions.- If using a Lewis acid, consider a less acidic one.- Optimize the temperature to favor the desired reaction without promoting cyclization. |
| Difficulty in purifying the final product | - Presence of closely related isomers.- Similar polarity of byproducts and the desired product. | - Employ high-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) for separation.[5]- Consider derivatization of the crude product to facilitate separation, followed by deprotection. |
Data on Reaction Conditions
Table 1: Comparison of Reaction Conditions for the Synthesis of Prenylated Phenolics
| Reaction Type | Substrate | Prenylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |
| Demethylation | Xanthohumol | - | LiCl | DMF | 198 °C (Microwave) | 9 min | 76% (6- & 8-prenylnaringenin) | [2] |
| O-alkylation | Umbelliferone | Prenyl bromide | K2CO3 | Acetone | Reflux | - | 79% | [1] |
| O-alkylation | 3-Acetyl hydroxycoumarin | Prenyl bromide | NaH | Dry DMF | - | - | - | [3] |
| Friedel-Crafts Alkylation | Resveratrol | Prenyl alcohol | Sc(OTf)3 | 1,4-dioxane | Room Temp | Overnight | - | [6] |
| Friedel-Crafts Alkylation | Phenol | 2-methyl-but-3-en-2-ol | Amberlyst 15 | - | 60 °C | 2.5 h | 65% | [7] |
Experimental Protocols
Protocol 1: General Procedure for O-Prenylation of Coumarins[1]
-
Dissolve the hydroxycoumarin (1.0 eq) in acetone (5 mL).
-
Add potassium carbonate (K2CO3) (1.2 eq) to the solution.
-
Add prenyl bromide (1.0 eq) to the reaction mixture.
-
Stir the mixture under reflux until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture and extract the product with ethyl acetate (5 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Demethylation of Xanthohumol[2]
-
Place xanthohumol and 55 equivalents of lithium chloride (LiCl) in a microwave reaction vessel.
-
Add dimethylformamide (DMF).
-
Irradiate the mixture in a microwave reactor at 198 °C for 9 minutes.
-
After cooling, quench the reaction and extract the products.
-
Purify the resulting mixture of 6-prenylnaringenin and 8-prenylnaringenin by chromatography.
Visualizing Workflows and Relationships
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Synthesis of Altissimacoumarin D and Other Prenylated Coumarins and Their Ability to Reverse the Multidrug Resistance Phenotype in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Synthetic Approach Leading to 8-Prenylnaringenin and 6-Prenylnaringenin: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Prenyltransferase Inhibitors in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing prenyltransferase inhibitors, using Lonafarnib as a primary example, while minimizing off-target effects in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is Lonafarnib and what is its primary mechanism of action?
Lonafarnib is a potent and specific, non-peptidomimetic inhibitor of farnesyltransferase (FTase).[1][2][3] Its primary mechanism of action is to block the farnesylation of proteins, a crucial post-translational modification that involves the attachment of a farnesyl group to a cysteine residue within a "CaaX box" motif at the C-terminus of the protein.[3][4] This modification is essential for the proper localization and function of numerous proteins, including the well-known oncogenic Ras proteins. By inhibiting FTase, Lonafarnib prevents the membrane association of these proteins, thereby disrupting their downstream signaling pathways.[2][5]
Q2: What are the known on-target signaling pathways affected by Lonafarnib?
The primary on-target effect of Lonafarnib is the disruption of the Ras-MAPK and PI3K-AKT-mTOR signaling pathways.[6][7][8][9] Ras proteins, once farnesylated, are anchored to the cell membrane where they can be activated and initiate these signaling cascades that are critical for cell proliferation, survival, and differentiation. Lonafarnib has also been shown to affect the farnesylation of other proteins like Rheb (Ras homolog enriched in brain), which is a key activator of the mTOR pathway.[7][8][9]
Q3: What are potential off-target effects of Lonafarnib and other farnesyltransferase inhibitors (FTIs)?
While Lonafarnib is highly specific for FTase, high concentrations or cell-type-specific factors may lead to off-target effects. These can include:
-
Inhibition of other enzymes: Although Lonafarnib does not significantly inhibit the related enzyme geranylgeranyltransferase-I (GGTase-I) at concentrations up to 50 μM, the possibility of interactions with other enzymes at higher concentrations cannot be entirely ruled out.[1]
-
Modulation of unintended signaling pathways: FTIs can sometimes lead to the geranylgeranylation of proteins that are normally farnesylated, such as K-Ras and N-Ras. This alternative prenylation can maintain the protein's function, representing a form of on-target resistance but can also be considered an off-target signaling alteration.
-
Cellular toxicity: Common side effects observed in clinical settings, which may translate to in vitro cytotoxicity, include myelosuppression and gastrointestinal issues.[4][10] These could be due to the inhibition of farnesylation of proteins essential for the normal function of healthy cells.
Q4: How can I determine the optimal concentration of Lonafarnib for my experiments to minimize off-target effects?
The optimal concentration is a balance between achieving the desired on-target effect and minimizing off-target toxicity. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint.[6] It is recommended to use the lowest concentration that produces the desired on-target effect. Comparing the IC50 for on-target pathway inhibition (e.g., p-ERK reduction) with the IC50 for cytotoxicity (e.g., reduction in cell viability) can help define a therapeutic window for your in vitro experiments.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Cell Toxicity/Death | Concentration of Lonafarnib is too high, leading to off-target effects or inhibition of farnesylation of essential proteins. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Use a lower concentration of Lonafarnib. 3. Reduce the treatment duration. 4. Ensure the health and appropriate confluency of your cell culture. |
| Inconsistent or No On-Target Effect | 1. Lonafarnib concentration is too low. 2. The target pathway (e.g., Ras-MAPK) is not the primary driver in your cell model. 3. Alternative prenylation (geranylgeranylation) of the target protein is occurring. 4. Degradation of Lonafarnib in the culture medium. | 1. Confirm the IC50 for your cell line and on-target effect (e.g., by Western blot for p-ERK). 2. Validate the dependence of your cell line on the farnesylation of the target protein using genetic approaches (e.g., siRNA). 3. Consider co-treatment with a geranylgeranyltransferase inhibitor (GGTI). 4. Prepare fresh Lonafarnib solutions for each experiment and minimize light exposure. |
| Unexpected Phenotypic Changes | Off-target effects on other farnesylated proteins or signaling pathways. | 1. Validate the on-target effect at the molecular level (e.g., Western blot). 2. Use a structurally different FTase inhibitor to see if the phenotype is consistent. 3. Employ a rescue experiment by overexpressing a farnesylation-independent mutant of the target protein. 4. Perform transcriptomic or proteomic analysis to identify affected off-target pathways. |
Quantitative Data Summary
| Compound | On-Target IC50 | Cell-Based IC50 | Notes |
| Lonafarnib | 1.9 nM (for FTase)[1][3] | 20.29 μM (SMMC-7721 HCC cells, 48h)[6] 20.35 μM (QGY-7703 HCC cells, 48h)[6] 11.47 μM (Bone Marrow Macrophages, 48h)[11] | Highly potent inhibitor of the farnesyltransferase enzyme. Cell-based IC50 values can vary significantly depending on the cell type and assay conditions. |
| Tipifarnib | 0.6 nM (for FTase)[12] | <100 nM in 60% of T-cell leukemia/lymphoma cell lines (96h)[13][14] | Another potent FTase inhibitor. Sensitivity in cell lines is variable and can be influenced by the genetic background of the cells. |
Experimental Protocols
Protocol 1: Determining the On-Target IC50 of Lonafarnib by Western Blot
Objective: To determine the concentration of Lonafarnib that inhibits the phosphorylation of ERK (a downstream effector of Ras) by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Lonafarnib stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well or 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Lonafarnib in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest Lonafarnib concentration.
-
Treatment: Replace the medium with the prepared Lonafarnib dilutions or vehicle control and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total-ERK.
-
Normalize the p-ERK signal to the total-ERK signal for each sample.
-
Normalize the p-ERK/total-ERK ratio to the loading control.
-
Plot the normalized p-ERK levels against the log of the Lonafarnib concentration.
-
Use non-linear regression to fit a dose-response curve and determine the IC50 value.
-
Protocol 2: Validating On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of Lonafarnib to its target protein (FTase) in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Lonafarnib
-
DMSO (vehicle control)
-
PBS
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer
-
Centrifuge
-
Western blot supplies (as in Protocol 1)
-
Primary antibody against FTase subunit (e.g., FNTB)
Procedure:
-
Cell Treatment: Treat cultured cells with Lonafarnib or vehicle (DMSO) at a desired concentration for a specific duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble FTase by Western blotting as described in Protocol 1, using an antibody against an FTase subunit.
-
Data Analysis:
-
Quantify the band intensity of soluble FTase at each temperature for both Lonafarnib-treated and vehicle-treated samples.
-
Plot the percentage of soluble FTase (relative to the unheated control) against the temperature for both conditions.
-
A shift in the melting curve to higher temperatures for the Lonafarnib-treated sample indicates target engagement.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lonafarnib - Wikipedia [en.wikipedia.org]
- 3. Lonafarnib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Tipifarnib used for? [synapse.patsnap.com]
- 6. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. Lonafarnib Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Prenyletin for Long-Term Storage
Welcome to the technical support center for Prenyletin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound for long-term storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time, indicated by a color change. What is causing this?
A1: The degradation of this compound, a prenylated flavonoid, can be initiated by several factors. Like many flavonoids, it is susceptible to oxidation, hydrolysis, and photodegradation. Exposure to light, elevated temperatures, oxygen, and non-optimal pH can accelerate these degradation processes, often resulting in a visible color change. The prenyl group may also be subject to enzymatic or chemical modification.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For short-term storage (days to weeks), it is recommended to store lyophilized this compound powder in a tightly sealed container at 4°C or colder, protected from light. For long-term storage, lyophilized powder should be stored at -20°C or -80°C in a desiccated environment. If in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is unavoidable, aliquot the solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
Q3: I am observing low recovery of this compound after storage in a solvent. What could be the issue?
A3: Low recovery of this compound from a solution can be due to several factors:
-
Degradation: As mentioned, this compound can degrade in solution. The choice of solvent and the pH of the solution are critical. It is advisable to use solvents that are dry and free of peroxides.
-
Adsorption: this compound may adsorb to the surface of the storage container, especially if it is made of certain plastics. Using low-adsorption vials or glass containers can mitigate this issue.
-
Precipitation: If the concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature, it may precipitate out of the solution.
Q4: Can I do anything to improve the stability of my this compound formulation?
A4: Yes, several strategies can be employed to enhance the stability of this compound:
-
Lyophilization: Freeze-drying the compound removes water, which is a key component in hydrolytic degradation, thereby significantly increasing its stability for long-term storage.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can protect it from light, heat, and oxidation.[1]
-
Microencapsulation: This technique involves coating this compound particles with a protective polymer, which can shield it from environmental factors and control its release.
-
Use of Antioxidants: Adding antioxidants to the formulation can help to prevent oxidative degradation.
-
pH Adjustment: Maintaining an optimal pH for the solution can minimize pH-dependent degradation. The ideal pH will need to be determined empirically for this compound.
Troubleshooting Guides
Issue 1: Variability in Experimental Results Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment from lyophilized powder. If using a previously prepared stock, perform a quality control check (e.g., HPLC) before use. | Consistent and reproducible experimental results. |
| Inconsistent storage of aliquots. | Ensure all aliquots are stored under identical conditions (temperature, light exposure). Use a log to track the age and handling of each aliquot. | Reduced variability between experimental runs. |
| Freeze-thaw cycles. | Prepare single-use aliquots to avoid repeated freezing and thawing of the stock solution. | Preservation of this compound integrity and activity. |
Issue 2: Unexpected Peaks in HPLC Chromatogram During Stability Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound. | Compare the chromatogram of the stored sample with a freshly prepared standard. The new peaks likely correspond to degradation products. | Identification of degradation products and confirmation of instability. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phase and re-run the analysis with a fresh sample and a blank injection. | Elimination of extraneous peaks if contamination was the issue. |
| Interaction with excipients. | If formulated with other compounds, analyze each component individually to identify any potential interactions or degradation of the excipients themselves. | Identification of any incompatible excipients in the formulation. |
Data Presentation
Table 1: Example Stability Data of a Prenylated Flavonoid under Different Storage Conditions
| Storage Condition | Time Point | % Remaining Compound (Mean ± SD) | Appearance |
| Lyophilized, -20°C, Dark, Desiccated | 0 Months | 100 ± 0.5 | White Powder |
| 6 Months | 99.2 ± 0.7 | White Powder | |
| 12 Months | 98.5 ± 0.9 | White Powder | |
| In Ethanol, 4°C, Dark | 0 Days | 100 ± 0.3 | Clear Solution |
| 7 Days | 92.1 ± 1.2 | Slight Yellow Tint | |
| 30 Days | 75.4 ± 2.5 | Yellow Solution | |
| In Ethanol, 25°C, Light Exposure | 0 Hours | 100 ± 0.4 | Clear Solution |
| 24 Hours | 60.8 ± 3.1 | Dark Yellow Solution | |
| 72 Hours | 35.2 ± 4.0 | Brownish Solution |
Note: This table presents hypothetical data for a generic prenylated flavonoid to illustrate the expected trends. Actual data for this compound should be generated experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Method for this compound
This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Appropriate solvent for this compound (e.g., methanol, ethanol)
2. Instrumentation:
-
HPLC system with a DAD detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10), and gradually increase the percentage of B over a set time to elute this compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the absorbance maximum of this compound and also scan a range (e.g., 200-400 nm) to detect degradation products with different spectral properties.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
For stability testing, store aliquots of the stock solution under the desired conditions (e.g., different temperatures, light exposure).
-
At each time point, dilute the sample to an appropriate concentration within the linear range of the assay and inject it into the HPLC system.
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point.
-
Monitor for the appearance and increase in the peak areas of any new peaks, which may represent degradation products.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol describes a freeze-drying method for preparing inclusion complexes of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its stability and solubility.[2]
1. Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Suitable organic solvent for this compound (e.g., ethanol)
2. Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).
-
Dissolve this compound in a minimal amount of the organic solvent.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution until a dry powder is obtained.
-
The resulting powder is the this compound-HP-β-CD inclusion complex.
3. Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Evaluate the improvement in solubility and stability compared to free this compound.
Mandatory Visualizations
References
Navigating the Challenges of Prenyletin Stability: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with the novel compound Prenyletin, ensuring its stability throughout experimental procedures is paramount to obtaining accurate and reproducible results. This guide provides a comprehensive overview of strategies to minimize this compound degradation, presented in a user-friendly question-and-answer format.
Troubleshooting Guide: Common Issues in this compound Handling
This section addresses specific problems that may arise during experimentation, offering targeted solutions to mitigate this compound degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity over a short period in solution. | Hydrolysis, oxidation, or light sensitivity. | Prepare fresh solutions for each experiment. If storage is necessary, use sterile, purified water or an appropriate buffer at a slightly acidic pH (5-6), aliquot into single-use vials, and store at -80°C. Protect solutions from light by using amber vials or wrapping containers in foil. |
| Inconsistent results between experimental replicates. | Inconsistent freeze-thaw cycles, exposure to atmospheric oxygen, or contamination. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] Purge the headspace of vials with an inert gas like argon or nitrogen before sealing.[1] Use sterile techniques and high-purity solvents to prevent microbial or chemical contamination. |
| Precipitation of this compound in aqueous buffers. | Poor solubility, inappropriate pH, or high concentration. | Determine the optimal solvent for this compound before preparing aqueous solutions. If solubility in water is low, consider using a co-solvent like DMSO or ethanol, ensuring the final concentration of the organic solvent is compatible with the experimental system. Adjust the pH of the buffer to a range where this compound is most stable and soluble. |
| Discoloration or change in the appearance of the lyophilized powder. | Oxidation or moisture absorption. | Store lyophilized this compound at -20°C or -80°C in a desiccator.[1][2][3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[1][3] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light and moisture.[1][3][4] A desiccator can provide an additional layer of protection against humidity.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, allow the lyophilized powder to reach room temperature before opening the vial to minimize moisture condensation.[1][3] Use a high-purity, sterile solvent in which this compound is readily soluble. If the exact solubility is unknown, start with a small amount of solvent and incrementally add more until the compound is fully dissolved. For long-term storage of stock solutions, it is crucial to aliquot them into single-use vials to avoid multiple freeze-thaw cycles.[1][2]
Q3: What is the recommended procedure for storing this compound solutions?
A3: this compound solutions are best stored at -80°C. The shelf-life of peptides and other sensitive compounds in solution is significantly shorter than in their lyophilized form.[2] To prolong stability, use a slightly acidic buffer (pH 5-6), and aliquot the solution into volumes suitable for single experiments to minimize waste and degradation from repeated temperature changes.[2]
Experimental Best Practices
Q4: What factors can lead to this compound degradation during an experiment?
A4: Several factors can contribute to the degradation of sensitive compounds like this compound. These include:
-
pH: Extreme pH values can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidation.[1]
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, endogenous enzymes may metabolize the compound.
Q5: How can I minimize this compound degradation in my cell-based assays?
A5: When using this compound in cell culture, prepare the final working solution immediately before addition to the cells. If a time-course experiment is being performed, consider adding fresh this compound at different time points if its stability in the culture medium is a concern. It is also advisable to perform preliminary experiments to assess the stability of this compound in your specific cell culture medium over the duration of the assay.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes for handling this compound and a hypothetical signaling pathway in which it might be involved.
Caption: Workflow for optimal handling of this compound from storage to experimental use.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.
References
Technical Support Center: Confirmation of Protein Prenylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for confirming the prenylation of a target protein.
Frequently Asked Questions (FAQs)
Q1: What is protein prenylation?
A1: Protein prenylation is a post-translational modification where a hydrophobic isoprenoid lipid, such as a farnesyl (15-carbon) or a geranylgeranyl (20-carbon) group, is covalently attached to a cysteine residue of a target protein.[1] This modification is crucial for mediating protein-protein and protein-membrane interactions.[2]
Q2: What are the main types of protein prenylation?
A2: The two primary types of protein prenylation are:
-
Farnesylation: The addition of a 15-carbon farnesyl group, catalyzed by the enzyme farnesyltransferase (FTase).[1]
-
Geranylgeranylation: The addition of a 20-carbon geranylgeranyl group, catalyzed by geranylgeranyltransferase I (GGTase-I) or II (GGTase-II).[1]
Q3: Which protein sequence motifs are recognized by prenyltransferases?
A3: Prenyltransferases recognize specific motifs at the C-terminus of proteins:
-
CaaX motif: Recognized by FTase and GGTase-I. 'C' is the cysteine that gets prenylated, 'a' is typically an aliphatic amino acid, and 'X' determines the type of prenylation. If X is Ser, Ala, or Met, the protein is usually farnesylated. If X is Leu, the protein is typically geranylgeranylated.[2]
-
CXC and CC motifs: Often associated with geranylgeranylation by GGTase-II (RabGGTase).[3]
Q4: How can I predict if my protein of interest is prenylated?
A4: You can start by analyzing the amino acid sequence of your target protein for the presence of known prenylation motifs (e.g., CaaX, CXC, CC) at the C-terminus. Several online bioinformatics tools can also predict potential prenylation sites. However, experimental validation is essential for confirmation.
Q5: What is the functional significance of protein prenylation?
A5: Prenylation increases the hydrophobicity of a protein, which often facilitates its anchoring to cellular membranes, a critical step for the function of many signaling proteins like Ras and Rho GTPases.[1] This localization is essential for their participation in signaling pathways that regulate cell growth, differentiation, and trafficking.[1]
Troubleshooting Guides
Issue 1: I am not sure which method to use to confirm the prenylation of my protein.
Answer: The choice of method depends on the available resources and the specific question you are asking. Here’s a general guide:
-
For initial confirmation and in vitro characterization: Start with an in vitro prenylation assay using a radiolabeled isoprenoid precursor. This method directly demonstrates that your protein can be a substrate for a prenyltransferase.
-
For confirmation in a cellular context: Metabolic labeling with alkyne- or azide-modified isoprenoid analogs followed by click chemistry is a powerful and modern approach. This allows you to detect prenylation in living cells.
-
For definitive identification and site mapping: Mass spectrometry is the gold standard. It can identify the specific prenyl group attached and pinpoint the exact cysteine residue that is modified.
Issue 2: My Western blot results to detect a mobility shift for the prenylated protein are ambiguous.
Answer: A shift in protein mobility on SDS-PAGE due to prenylation can be subtle and difficult to detect reliably.
-
Problem: The mass added by a farnesyl (204.4 Da) or geranylgeranyl (272.5 Da) group is small relative to the total mass of the protein, often resulting in no discernible shift.
-
Troubleshooting Steps:
-
Use high-resolution gels: Employing gradient gels or gels with a higher percentage of acrylamide may improve the resolution of small mobility shifts.
-
Include proper controls:
-
Prenylation inhibitor control: Treat cells with a farnesyltransferase inhibitor (FTI) or a geranylgeranyltransferase inhibitor (GGTI). An accumulation of the unprenylated, slightly faster-migrating form of the protein would support that your protein is prenylated.
-
Mutant control: Create a mutant of your target protein where the C-terminal cysteine of the prenylation motif is changed to a serine or alanine. This mutant should not be prenylated and can serve as a negative control, potentially showing a different migration pattern.
-
-
Consider post-prenylation processing: The observed mobility shift can sometimes be due to subsequent processing steps like proteolytic cleavage of the "aaX" residues and carboxymethylation, rather than the prenyl group itself.[4]
-
Alternative methods: If Western blotting remains inconclusive, consider more direct methods like metabolic labeling or mass spectrometry.
-
Issue 3: I am having trouble with my metabolic labeling experiment using alkyne-modified isoprenoids.
Answer: Metabolic labeling can be affected by several factors.
-
Problem: Low or no signal after click chemistry and detection.
-
Cause: Insufficient incorporation of the alkyne analog.
-
Solution:
-
Increase probe concentration: Titrate the concentration of the alkyne-modified isoprenoid to find the optimal labeling concentration without causing cellular toxicity.[5]
-
Inhibit endogenous isoprenoid synthesis: Pre-treat cells with a statin (e.g., lovastatin) to inhibit HMG-CoA reductase. This reduces the pool of endogenous farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), thereby enhancing the incorporation of the alkyne analog.[6][7]
-
Optimize labeling time: Extend the incubation time with the alkyne probe to allow for more protein turnover and incorporation.
-
-
-
Problem: High background signal.
-
Cause: Non-specific binding of the detection reagent or issues with the click reaction.
-
Solution:
-
Ensure fresh reagents: Use freshly prepared click chemistry reagents (copper(I) catalyst, ligand, and azide-fluorophore/biotin).
-
Perform a "no-alkyne" control: Treat a sample of cells without the alkyne probe but perform the click reaction to assess the level of background signal.
-
Optimize washing steps: Increase the number and stringency of washes after the click reaction to remove unbound detection reagents.
-
-
Issue 4: I am unable to identify the prenylated peptide in my mass spectrometry data.
Answer: Identifying prenylated peptides can be challenging due to their hydrophobic nature and potential for low abundance.
-
Problem: The prenylated peptide is not detected.
-
Cause: Low ionization efficiency or the peptide is too hydrophobic to be properly analyzed by standard liquid chromatography-mass spectrometry (LC-MS).
-
Solution:
-
Enrich for prenylated proteins/peptides: Before MS analysis, enrich your sample for the protein of interest via immunoprecipitation or for prenylated proteins in general using metabolic labeling with a biotinylated probe followed by streptavidin pull-down.
-
Optimize LC-MS conditions: Use a longer, shallower gradient for the liquid chromatography to improve the separation of hydrophobic peptides.
-
Consider neutral loss: During fragmentation in the mass spectrometer, the prenyl group can be lost as a neutral molecule. Look for this characteristic neutral loss in your MS/MS spectra.[8]
-
-
-
Problem: Difficulty in confirming the mass shift.
-
Cause: Incorrectly calculating the expected mass or low-resolution data.
-
Solution:
-
Use high-resolution mass spectrometry: This will allow for accurate mass measurements to confidently identify the mass addition corresponding to a farnesyl or geranylgeranyl group.
-
Consult the quantitative data table below: Use the precise masses of the prenyl groups for your database search.
-
-
Quantitative Data Summary
The following table provides the monoisotopic and average masses of the farnesyl and geranylgeranyl modifications, which are essential for accurate mass spectrometry data analysis.
| Modification | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| Farnesylation | C₁₅H₂₄ | 204.1878 | 204.356 |
| Geranylgeranylation | C₂₀H₃₂ | 272.2504 | 272.474 |
Note: The observed mass shift in a mass spectrometer will be due to the addition of the prenyl group and the loss of a hydrogen atom from the cysteine thiol.
Key Experimental Protocols
Protocol 1: In Vitro Prenylation Assay with Radiolabeling
This assay determines if a protein of interest is a direct substrate for a prenyltransferase.
Materials:
-
Recombinant target protein with a C-terminal prenylation motif.
-
Recombinant farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase).
-
[³H]-farnesyl pyrophosphate ([³H]-FPP) or [³H]-geranylgeranyl pyrophosphate ([³H]-GGPP).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
SDS-PAGE materials and autoradiography film or a phosphorimager.
Methodology:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Reaction Buffer
-
Recombinant target protein (1-5 µg)
-
Recombinant FTase or GGTase (0.1-0.5 µg)
-
-
Initiate the reaction by adding [³H]-FPP or [³H]-GGPP (1-5 µCi).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize the total protein.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to detect the radiolabeled, prenylated protein.
Protocol 2: Metabolic Labeling and Click Chemistry
This protocol allows for the detection of prenylated proteins in living cells.
Materials:
-
Mammalian cell line of interest.
-
Cell culture medium and supplements.
-
Alkyne-modified isoprenoid analog (e.g., farnesol alkyne).
-
Lovastatin (optional).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Click chemistry reagents: Azide-fluorophore or Azide-biotin, copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate or TCEP), and a copper chelating ligand (e.g., TBTA).
-
SDS-PAGE materials and a fluorescence gel scanner or streptavidin-HRP for Western blotting.
Methodology:
-
Plate cells and allow them to adhere overnight.
-
(Optional) Pre-treat the cells with lovastatin (e.g., 10 µM) for 6-12 hours to inhibit endogenous isoprenoid synthesis.[7]
-
Replace the medium with fresh medium containing the alkyne-modified isoprenoid analog (e.g., 10-50 µM). Incubate for 12-24 hours.[7]
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Perform the click reaction by adding the azide-fluorophore/biotin, CuSO₄, reducing agent, and ligand to the cell lysate. Incubate at room temperature for 1 hour in the dark.[6]
-
If using an azide-fluorophore, precipitate the proteins, resuspend them in SDS-PAGE sample buffer, and analyze by in-gel fluorescence.
-
If using azide-biotin, proceed with streptavidin bead enrichment, followed by elution and analysis by Western blot or mass spectrometry.
Visualizations
Caption: A simplified signaling pathway illustrating the synthesis of isoprenoid precursors, protein prenylation, and subsequent membrane localization and function.
Caption: Experimental workflow for confirming protein prenylation using metabolic labeling with an alkyne-isoprenoid analog.
Caption: A troubleshooting decision tree for common issues encountered when confirming protein prenylation.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 4. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage and treatment times for Prenyletin in vivo
Welcome to the technical support center for Prenyletin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosage and treatment times for in vivo experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and treatment frequency for this compound in a mouse xenograft model?
A: For initial in vivo efficacy studies using mouse xenograft models, a starting dose of 25 mg/kg administered daily via oral gavage is recommended. This recommendation is based on dose-ranging studies that have evaluated both anti-tumor efficacy and tolerability.
The table below summarizes the key findings from a 21-day dose-finding study in nude mice bearing human pancreatic cancer (Panc-1) xenografts. Efficacy was determined by measuring tumor volume, while toxicity was monitored by changes in body weight and clinical observations.
Table 1: Summary of this compound Dose-Finding Study in Panc-1 Xenograft Model
| Dose Group (mg/kg, daily) | Route of Administration | Average Tumor Volume Change (%) | Average Body Weight Change (%) | Morbidity/Mortality |
| Vehicle Control | Oral Gavage | +250% | +5% | 0/10 |
| 10 mg/kg this compound | Oral Gavage | +150% | +4% | 0/10 |
| 25 mg/kg this compound | Oral Gavage | -45% | -2% | 0/10 |
| 50 mg/kg this compound | Oral Gavage | -60% | -12% | 2/10 |
| 100 mg/kg this compound | Oral Gavage | -75% | -22% | 7/10 |
Based on these data, 25 mg/kg provides a balance of significant tumor growth inhibition with minimal impact on animal well-being.
Q2: What is the mechanism of action of this compound and which signaling pathway does it target?
A: this compound is a selective inhibitor of the Kinase of Cellular Proliferation (KCP) . KCP is a critical downstream effector in the Raptor-Associated Growth (RAG) signaling pathway . By inhibiting KCP, this compound blocks the phosphorylation of key substrates required for cell cycle progression, ultimately leading to G1 cell cycle arrest and apoptosis in cancer cells with a dysregulated RAG pathway.
The diagram below illustrates the RAG signaling pathway and the point of intervention for this compound.
Refinement of analytical methods for Prenyletin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of Prenyletin. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a type of prenylated flavonoid, a class of secondary metabolites found in plants. These compounds are of significant interest in pharmaceutical research due to their wide range of biological activities, including potential antitumor, antibacterial, antioxidant, and antidiabetic properties.[1] The prenyl group, a hydrophobic C5 carbon unit derived from the mevalonate pathway, can enhance the biological efficacy of flavonoids.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the quality control of herbal medicines and related pharmaceutical products.
Q2: Which analytical techniques are most suitable for this compound quantification?
High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a common and robust method for the quantification of flavonoids like this compound.[2][3] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5] UHPLC (Ultra-High-Performance Liquid Chromatography) can also be employed for faster analysis and improved resolution.[3][6]
Q3: What are the key validation parameters for an analytical method for this compound?
A robust analytical method for this compound quantification should be validated for several parameters to ensure reliable results. These typically include:
-
Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of this compound.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of this compound in the sample and in solution under specific storage and processing conditions.[7][8]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC-based quantification of this compound.
Peak Tailing and Broadening
Problem: The chromatographic peak for this compound is asymmetrical, with a trailing edge, or is wider than expected, leading to poor resolution and inaccurate integration.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | The polar groups of this compound may interact with active silanol groups on the silica-based stationary phase.[9][10] Solution: Use a well-end-capped column. Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH 2.5-3.5 for reversed-phase). Add a competitive base, like triethylamine (TEA), to the mobile phase in small concentrations (e.g., 10-25 mM) to mask the silanol groups.[10] |
| Column Overload | Injecting too high a concentration of this compound can saturate the stationary phase.[9][11] Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue. Consider using a column with a larger internal diameter or a higher loading capacity.[9] |
| Column Contamination or Degradation | Accumulation of strongly retained compounds from the sample matrix on the column frit or stationary phase can distort peak shape.[9][11][12] Solution: Use a guard column to protect the analytical column.[12] Implement a sample clean-up procedure like Solid Phase Extraction (SPE).[9] If the column is contaminated, try flushing it with a strong solvent (e.g., isopropanol, followed by hexane if compatible, then back to isopropanol and mobile phase).[10] If the problem persists, the column may be degraded and require replacement.[11] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Solution: Use tubing with a smaller internal diameter and keep the length to a minimum. |
Irreproducible Retention Times
Problem: The retention time for this compound shifts between injections or analytical runs.
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition | Inconsistent preparation of the mobile phase or degradation of mobile phase components. Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Degas the mobile phase thoroughly before and during use to prevent bubble formation. |
| Column Equilibration | Insufficient time for the column to equilibrate with the mobile phase before injection. Solution: Increase the column equilibration time between injections, especially when using gradient elution. A general rule is to flush with at least 10 column volumes of the initial mobile phase. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. |
| Pump Issues | Fluctuations in the pump flow rate. Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. If the problem persists, the pump seals may need to be replaced. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol provides a general procedure for the extraction of prenylated flavonoids from dried plant material. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Chloroform or Dichloromethane (HPLC grade)
-
Water (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Weigh approximately 1 gram of the dried, powdered plant material into a flask.
-
Add a solvent mixture, such as methanol/chloroform (1:1, v/v), at a solid-to-liquid ratio of 1:10 (w/v). Other solvents like acetone or ethanol can also be effective.[13]
-
Perform ultrasound-assisted extraction for 30-60 minutes at a controlled temperature.[14]
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a known volume of the initial mobile phase (e.g., methanol/water mixture).
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to analysis.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol outlines a general HPLC-UV method for the quantification of this compound. The specific parameters may need to be optimized for your instrument and sample.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | A standard HPLC system with a UV-Vis or DAD detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (A) and an organic solvent (B). For example, A: Water with 0.1% formic acid; B: Acetonitrile or Methanol. |
| Flow Rate | Typically 0.8 - 1.2 mL/min. |
| Column Temperature | 25 - 35 °C. |
| Injection Volume | 10 - 20 µL. |
| Detection Wavelength | Determined by measuring the UV absorbance spectrum of a this compound standard. Flavonoids typically have strong absorbance between 250-370 nm. |
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Data (Example)
The following table presents example validation parameters for an HPLC-UV method for a flavonoid, which can serve as a reference for a this compound quantification method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.5 - 100 µg/mL |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 98 - 102% |
| Stability (48h, room temp) | < 3% degradation |
Data is hypothetical and for illustrative purposes only.
Signaling Pathways and Experimental Workflows
Prenyltransferase Inhibition and Downstream Signaling
Prenylated proteins play a crucial role in various cellular signaling pathways. The biosynthesis of the prenyl groups is dependent on the mevalonate pathway. Inhibitors of prenyltransferases (like farnesyltransferase and geranylgeranyltransferase) are being investigated as potential therapeutic agents.[15] Understanding these pathways can provide context for the biological activity of prenylated compounds like this compound.
Caption: Overview of the protein prenylation pathway and its role in cell signaling.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a sample matrix.
Caption: A standard experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New LC-MS/MS method with single-step pretreatment analyzes fat-soluble vitamins in plasma and amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients’ Plasma during Extracorporeal Membrane Oxygenation [mdpi.com]
- 6. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I pharmacokinetic and pharmacodynamic study of the prenyl transferase inhibitor AZD3409 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Farnesyltransferase Inhibitors: Benchmarking Prenyletin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of "Prenyletin," a novel farnesyltransferase inhibitor, against established inhibitors in the field. The data presented herein is intended to serve as a benchmark for researchers and drug development professionals, offering insights into the potency and cellular activity of these compounds. The guide includes quantitative data, detailed experimental protocols for key assays, and visualizations of the targeted signaling pathway and experimental workflows.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases. These proteins play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development. Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzymatic activity, thereby preventing Ras processing and downstream signaling.[1]
This guide focuses on comparing the in vitro efficacy of this compound to two well-characterized FTIs: Lonafarnib and Tipifarnib. These compounds have undergone extensive preclinical and clinical evaluation, providing a robust dataset for comparison.[2][3][4]
Quantitative Efficacy Data
The following tables summarize the in vitro potency of this compound, Lonafarnib, and Tipifarnib against farnesyltransferase and their anti-proliferative activity in various cancer cell lines.
Table 1: Inhibition of Farnesyltransferase (FTase) Activity
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | FTase | Data not available | Fluorimetric |
| Lonafarnib | FTase | 1.9[5][6] | Enzymatic |
| Tipifarnib | FTase | 0.6[7] | Enzymatic |
| K-RasB peptide | 7.9[7] | Enzymatic |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Lonafarnib (µM) | Tipifarnib (µM) |
| SMMC-7721 | Hepatocellular Carcinoma | Data not available | 20.29[2] | - |
| QGY-7703 | Hepatocellular Carcinoma | Data not available | 20.35[2] | - |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Data not available | - | <0.1[4] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | Data not available | - | <0.1[4] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Data not available | - | <0.1[4] |
| CCRF-CEM | Human Leukemia | Data not available | - | <0.5[8] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to ensure reproducibility and facilitate the comparison of new compounds like this compound.
Farnesyltransferase Inhibition Assay (Fluorimetric)
This assay measures the direct inhibition of FTase activity using a fluorogenic substrate.
Materials:
-
Recombinant farnesyltransferase (e.g., rat FTase)
-
Assay Buffer
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-peptide substrate
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Test compounds (this compound, known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Black, flat-bottom 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare the FTase enzyme in assay buffer to the desired concentration.
-
Compound Addition: Add 5 µL of the test compounds at various concentrations to the wells of the 384-well plate. For control wells, add 5 µL of the solvent.
-
Enzyme Addition: Add 5 µL of the prepared FTase solution to the wells containing the test compounds. Incubate at room temperature for 10 minutes to allow for the interaction between the enzyme and inhibitors.
-
Working Reagent Preparation: Prepare a working reagent by mixing the dansyl-peptide substrate, assay buffer, and TCEP.
-
Reaction Initiation: Add 15 µL of the working reagent to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[9][10]
-
Data Analysis: The inhibition of FTase is determined by the decrease in fluorescence compared to the control. IC50 values are calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of farnesyltransferase inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Detergent reagent (e.g., 20% SDS in 50% DMF) or DMSO
-
96-well plates
-
Test compounds (this compound, known inhibitors)
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the detergent reagent or DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are determined from the dose-response curves.
Visualizations
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating farnesyltransferase inhibitors.
Caption: The Ras signaling pathway is initiated by receptor tyrosine kinases, leading to the activation of Ras, which in turn stimulates downstream pathways like the Raf/MEK/ERK cascade, promoting cell proliferation. Farnesyltransferase is essential for the initial processing and membrane localization of Ras. Farnesyltransferase inhibitors, such as this compound, block this crucial step.
Caption: A typical experimental workflow for the evaluation of a novel farnesyltransferase inhibitor like this compound involves in vitro enzymatic assays, cell-based viability and proliferation assays, and subsequent mechanistic studies, followed by a comparative analysis of the data.
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
Cross-Validation of Prenyletin's Targets: A Comparative Guide to Proteomic Approaches
For Researchers, Scientists, and Drug Development Professionals
The identification of specific protein targets is a critical step in elucidating the mechanism of action of bioactive small molecules like Prenyletin, a naturally occurring prenylated flavonoid. A variety of proteomic techniques can be employed for this purpose, each with its own set of strengths and limitations. This guide provides an objective comparison of three prominent methods for target deconvolution—Affinity Chromatography, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA)—to aid researchers in selecting the most appropriate strategy for their experimental goals.
Comparative Analysis of Proteomic Methods
Table 1: Qualitative and Quantitative Comparison of Proteomic Target Identification Methods
| Feature | Affinity Chromatography | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Immobilized ligand captures interacting proteins from a lysate. | Ligand binding protects the target protein from proteolysis.[3] | Ligand binding alters the thermal stability of the target protein. |
| Sample Type | Cell/tissue lysates, purified proteins. | Cell/tissue lysates, purified proteins.[3] | Intact cells, cell/tissue lysates. |
| Labeling Requirement | Requires chemical modification and immobilization of the ligand. | No labeling of the ligand is required.[3] | No labeling of the ligand is required. |
| Throughput | Low to medium. | Traditionally low, but can be scaled with mass spectrometry (DARTS-MS).[3] | High-throughput versions (HT-CETSA, MS-CETSA) are available.[3] |
| Typical No. of Identified Hits | Highly variable, depends on binding affinity and non-specific interactions. | Can range from a few to several hundred with DARTS-MS. | Can identify thousands of proteins in a proteome-wide screen (MS-CETSA). |
| False Positives | Prone to non-specific binding to the matrix and linker. | Can have false positives due to inherent protein stability or indirect effects. | Off-target effects can also induce thermal shifts. |
| Validation of Hits | Requires secondary assays for validation. | Can be self-validating to some extent (dose-response). | Dose-dependent thermal shifts provide strong evidence of engagement. |
| Suitability for this compound | Feasible, but requires successful synthesis of an affinity probe without disrupting binding. | Well-suited as it does not require modification of the natural product structure. | Well-suited for validating direct target engagement in a cellular context. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for each approach, which would need to be optimized for this compound.
Affinity Chromatography Protocol
This method relies on the immobilization of this compound onto a solid support to "fish" for its binding partners in a cell lysate.
-
This compound Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose beads).
-
Incubate the this compound derivative with the resin to achieve immobilization.
-
Wash the resin extensively to remove any non-covalently bound ligand.
-
-
Cell Lysate Preparation:
-
Culture cells of interest and harvest by centrifugation.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the this compound-conjugated resin. As a negative control, incubate lysate with an unconjugated resin.
-
Wash the resin several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the proteins.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
DARTS leverages the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolytic degradation.
-
Cell Lysate Preparation:
-
Prepare a native cell lysate as described for affinity chromatography.
-
-
This compound Treatment:
-
Divide the lysate into treatment and control groups.
-
Incubate the treatment group with this compound at various concentrations. Incubate the control group with the vehicle (e.g., DMSO).
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to both treatment and control lysates at a concentration that results in partial digestion in the control sample.
-
Incubate for a defined period to allow for protein digestion.
-
Stop the digestion by adding a protease inhibitor cocktail or by heat denaturation.
-
-
Analysis of Protein Stability:
-
Analyze the digested lysates by SDS-PAGE and stain with Coomassie blue or perform a Western blot for a candidate target.
-
Proteins that are protected from digestion in the this compound-treated sample will appear as more intense bands compared to the control.
-
For proteome-wide analysis, the samples can be analyzed by quantitative mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is based on the concept that ligand binding can increase the thermal stability of a target protein in its native cellular environment.
-
Cell Treatment:
-
Treat intact cells with this compound or the vehicle control.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
-
Detection of Soluble Protein:
-
Analyze the soluble fractions by Western blot using an antibody against a candidate target protein.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
-
For a proteome-wide analysis, the soluble fractions can be analyzed by quantitative mass spectrometry (TPP - Thermal Proteome Profiling).
-
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and a key signaling pathway potentially modulated by this compound's targets.
References
- 1. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
Comparative Analysis of Prenylation Inhibitors' Effects in Different Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While the compound "Prenyletin" is not described in the current scientific literature, this guide provides a comparative analysis of a well-studied class of compounds that modulate a related biological process: prenylation inhibitors . This guide will explore the differential effects of farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase inhibitors (GGTIs) across various cell lines, providing supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins.[1] This modification is essential for the proper subcellular localization and function of numerous proteins involved in key signaling pathways that regulate cell growth, differentiation, and survival, including members of the Ras superfamily of small GTPases.[1] The enzymes responsible for these modifications, farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), have become attractive targets for therapeutic intervention, particularly in oncology.[2][3][4]
This guide will focus on the comparative effects of various FTIs and GGTIs on different cancer cell lines, highlighting the nuances of their activity and the experimental approaches used to characterize them.
Data Presentation: Comparative Effects of Prenylation Inhibitors
The following tables summarize the observed effects of different prenylation inhibitors on a selection of human cancer cell lines.
Table 1: Effects of Farnesyltransferase Inhibitors (FTIs) on Cancer Cell Lines
| Inhibitor | Cell Line | Cell Type | Key Effects | Reference |
| FTI-277 | MDA-MB-231 | Breast Cancer | G1 cell cycle arrest, accumulation of p21 and p27 | [5] |
| Hs578T | Breast Cancer | G1 cell cycle arrest, accumulation of p21 and p27 | [5] | |
| MDA-MB-436 | Breast Cancer | No significant G1 arrest (p21-deficient) | [5] | |
| A549, HCT116, BxPC-3, MCF-7 | Lung, Colon, Pancreatic, Breast Cancer | Inhibition of HDJ-2 and prelamin A processing | [6][7] | |
| SCH66336 (Lonafarnib) | A549, HCT116, BxPC-3, MCF-7 | Lung, Colon, Pancreatic, Breast Cancer | Inhibition of HDJ-2 and prelamin A processing | [6] |
| Tipifarnib | Various | Human Tumor Cell Lines | Inhibition of proliferation and/or induction of apoptosis | [1] |
| α-HFPA | CEM | T-cell Acute Lymphoblastic Leukemia | Decreased cell viability, inhibition of prelamin A processing | [8] |
Table 2: Effects of Geranylgeranyltransferase Inhibitors (GGTIs) on Cancer Cell Lines
| Inhibitor | Cell Line | Cell Type | Key Effects | Reference |
| GGTI-298 | MDA-MB-231 | Breast Cancer | G1 cell cycle arrest, accumulation of p21 and p27 | [5] |
| Hs578T | Breast Cancer | G1 cell cycle arrest, accumulation of p21 and p27 | [5] | |
| WSU-NHL | Diffuse Large B-cell Lymphoma | Synergistic effects with CHOP on apoptosis markers | [9] | |
| GGTI-DU40 | MDA-MB-231 | Breast Cancer | Inhibition of thrombin-induced cell rounding | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the analysis of prenylation inhibitors.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a prenylation inhibitor.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, Hs578T, MDA-MB-436) at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of FTI (e.g., FTI-277) or GGTI (e.g., GGTI-298) for a specified period (e.g., 36 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol while vortexing. Store the fixed cells at -20°C.
-
Staining and Analysis: Centrifuge the fixed cells to remove the ethanol and resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A. Incubate in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the distribution of cells in the different phases of the cell cycle is determined using appropriate software.
Immunoblotting for Protein Processing
This method is used to assess the inhibition of prenyltransferase activity by detecting the accumulation of unprocessed, non-prenylated forms of substrate proteins like HDJ-2 and prelamin A.
-
Cell Lysis: Treat cultured cells (e.g., A549, HCT116) with the prenylation inhibitor (e.g., SCH66336, FTI-277) for the desired time. Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-HDJ-2, anti-lamin A). After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system. The unprocessed form of the protein will typically migrate slower than the processed form, resulting in a visible band shift.
In Vitro Prenyltransferase Activity Assay
This assay directly measures the enzymatic activity of FTase or GGTase-I in the presence of an inhibitor.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Trizma hydrochloride), a prenyl donor ([³H]FPP or [³H]GGPP), a protein substrate (e.g., recombinant H-Ras), and the prenyltransferase enzyme (from cell lysates or purified).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for the enzymatic transfer of the radiolabeled prenyl group to the protein substrate.
-
Detection: Stop the reaction and separate the radiolabeled protein from the unincorporated [³H]prenyl pyrophosphate, typically by precipitation and filtration.
-
Quantification: Measure the radioactivity of the precipitated protein using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to protein prenylation and its inhibition.
Caption: Protein Prenylation Pathway and Inhibition.
Caption: Workflow for Analyzing Prenylation Inhibitors.
The study of prenylation inhibitors reveals a complex landscape of cellular responses that are dependent on both the specific inhibitor and the genetic background of the cell line. While initially developed to target Ras signaling, the efficacy of FTIs is not strictly correlated with Ras mutation status, indicating the importance of other farnesylated proteins in determining cellular fate.[10] The differential sensitivity of cell lines, such as the resistance of p21-deficient MDA-MB-436 cells to G1 arrest by FTI-277, underscores the intricate interplay between prenylation and cell cycle control pathways.[5]
This comparative guide provides a framework for researchers to understand the multifaceted effects of prenylation inhibitors and to design further investigations into their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a resource for navigating this promising area of drug development.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenyltransferase Inhibitors: Treating Human Ailments from Cancer to Parasitic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]
- 9. Inhibition of geranylgeranylation mediates sensitivity to CHOP-induced cell death of DLBCL cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Validating the Specificity of Prenyletin for its Primary Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific inhibitors is a cornerstone of modern drug discovery, minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comprehensive framework for validating the specificity of a novel inhibitor, "Prenyletin," for its primary target, Mitogen-activated protein kinase kinase 1 (MEK1). Through a series of established experimental protocols and comparative data analysis, we illustrate a robust methodology for characterizing the selectivity of this compound against other known MEK1 inhibitors.
Biochemical Specificity Profiling
The initial assessment of inhibitor specificity is typically performed using in vitro biochemical assays against a broad panel of related enzymes. This approach provides a quantitative measure of an inhibitor's potency and selectivity at the molecular level.
Comparative Inhibitory Activity of this compound and Competitor Compounds against a Panel of Kinases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and two well-characterized MEK1 inhibitors, Selumetinib and Trametinib, against MEK1 and a selection of closely related kinases. A higher IC50 value indicates lower potency.
| Kinase Target | This compound (IC50, nM) | Selumetinib (IC50, nM) | Trametinib (IC50, nM) |
| MEK1 (Primary Target) | 1.5 | 14 | 0.92 |
| MEK2 | 2.5 | 16 | 1.8 |
| MKK4 | >10,000 | >10,000 | >10,000 |
| MKK7 | >10,000 | >10,000 | >10,000 |
| ERK1 | >10,000 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| p38α | >10,000 | >10,000 | >10,000 |
| JNK1 | >10,000 | >10,000 | >10,000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.
Methodology:
-
Reagents and Materials: Purified recombinant kinases, ATP, kinase-specific substrate (e.g., inactive ERK2 for MEK1), test inhibitors (this compound, Selumetinib, Trametinib), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A serial dilution of each inhibitor is prepared.
-
The kinase, its substrate, and the inhibitor are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Target Engagement and Pathway Analysis
To confirm that the inhibitor interacts with its intended target in a cellular context, target engagement and downstream signaling pathway analyses are crucial.
Inhibition of ERK1/2 Phosphorylation in A375 Melanoma Cells
This table demonstrates the half-maximal effective concentration (EC50) of the inhibitors in reducing the phosphorylation of ERK1/2, a direct downstream substrate of MEK1, in a cellular environment.
| Inhibitor | EC50 for p-ERK1/2 Inhibition (nM) |
| This compound | 12 |
| Selumetinib | 110 |
| Trametinib | 8.5 |
Experimental Protocol: Western Blot Analysis of ERK1/2 Phosphorylation
Objective: To measure the inhibition of MEK1 activity in cells by assessing the phosphorylation status of its substrate, ERK.
Methodology:
-
Cell Culture and Treatment: A375 cells are cultured to 80% confluency and then treated with increasing concentrations of this compound, Selumetinib, or Trametinib for 2 hours.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.
Off-Target Effects in a Broader Context
Assessing the impact of the inhibitor on global cellular processes can help identify potential off-target effects that may not be apparent from targeted kinase panels.
Cellular Viability Assay in A375 Cells
This table shows the concentration of each inhibitor required to reduce cell viability by 50% (GI50), providing an indication of overall cellular toxicity which can be an indirect measure of off-target effects.
| Inhibitor | GI50 (nM) |
| This compound | 150 |
| Selumetinib | >1000 |
| Trametinib | 120 |
Experimental Protocol: Cell Viability Assay
Objective: To assess the effect of the inhibitors on the proliferation and viability of A375 cells.
Methodology:
-
Cell Seeding: A375 cells are seeded in 96-well plates and allowed to attach overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound, Selumetinib, or Trametinib for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The GI50 values are determined by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the MEK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the MEK1 signaling cascade and the workflow for validating inhibitor specificity.
Side-by-side comparison of Prenyletin and geranylgeranyltransferase inhibitors
For researchers and professionals in drug development, understanding the nuances of different inhibitory compounds is paramount. This guide provides a detailed side-by-side comparison of Prenyletin, a naturally occurring prenylated flavonoid, and geranylgeranyltransferase inhibitors (GGTIs), a class of synthetic compounds targeting protein prenylation. This comparison aims to shed light on their distinct mechanisms of action, effects on cellular signaling, and potential therapeutic applications, supported by available experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Geranylgeranyltransferase Inhibitors (GGTIs) |
| Compound Class | Prenylated Flavonoid | Primarily synthetic peptidomimetics or small molecules |
| Primary Target | Likely multiple targets; specific enzyme inhibition not fully elucidated. May target signaling kinases like JNK and ERK. | Geranylgeranyltransferase I (GGTase-I) |
| Mechanism of Action | Appears to modulate signaling pathways involved in inflammation and oxidative stress. | Competitively inhibit the binding of geranylgeranyl pyrophosphate (GGPP) to GGTase-I, preventing the post-translational modification of key signaling proteins. |
| Key Downstream Effects | Anti-inflammatory and antioxidant effects. | Inhibition of Rho family GTPase signaling, leading to cell cycle arrest (G1 phase), and induction of apoptosis. |
| Reported IC50 Values | Not widely reported. | Varies by specific inhibitor and cell line (e.g., GGTI-298: ~3 µM for Rap1A processing). |
In-Depth Analysis
This compound: A Modulator of Cellular Stress Responses
This compound is a natural product belonging to the class of prenylated flavonoids. The addition of a prenyl group to the flavonoid backbone generally increases its lipophilicity, enhancing its interaction with cellular membranes and often leading to increased biological activity compared to its non-prenylated counterparts.
Mechanism of Action: The precise molecular targets of this compound are not yet fully characterized. However, research on structurally similar prenylated flavonoids, such as 8-prenyl quercetin, suggests that these compounds may not directly inhibit a single enzyme but rather modulate broader signaling cascades. Studies on 8-prenyl quercetin have shown that it can exert anti-inflammatory effects by targeting the SEK1-JNK1/2 and MEK1-ERK1/2 signaling pathways[1][2]. These pathways are critical regulators of cellular responses to stress, including inflammation and apoptosis. The antioxidant activity of prenylated flavonoids is also well-documented and is attributed to their ability to scavenge reactive oxygen species[3][4].
Geranylgeranyltransferase Inhibitors: Targeting Protein Prenylation
Geranylgeranyltransferase inhibitors (GGTIs) are a class of compounds designed to specifically block the activity of geranylgeranyltransferase I (GGTase-I). This enzyme is responsible for attaching a 20-carbon geranylgeranyl lipid moiety to the C-terminus of specific proteins, a crucial post-translational modification known as geranylgeranylation.
Mechanism of Action: GGTIs act as competitive inhibitors of GGTase-I, preventing the transfer of geranylgeranyl pyrophosphate (GGPP) to substrate proteins[5]. Key substrates of GGTase-I include small GTPases of the Rho family (e.g., RhoA, Rac, and Cdc42). These proteins are essential molecular switches that regulate a wide array of cellular processes, including cytoskeleton organization, cell proliferation, and survival. By inhibiting their geranylgeranylation, GGTIs prevent the proper localization and function of these signaling proteins at the cell membrane.
Downstream Signaling and Cellular Effects: The inhibition of Rho GTPase function by GGTIs has profound effects on cell signaling and physiology. A primary consequence is the disruption of the RhoA signaling pathway . Inactive RhoA leads to downstream effects such as the induction of cyclin-dependent kinase inhibitors p21 and p27 . These proteins play a critical role in regulating the cell cycle, and their upregulation by GGTIs leads to a G1 phase cell cycle arrest and, in many cases, apoptosis[6].
Experimental Data: Several GGTIs have been synthesized and characterized. For example, GGTI-298 has been shown to inhibit the processing of the geranylgeranylated protein Rap1A with an IC50 value of approximately 3 µM in cellular assays[7].
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Geranylgeranyltransferase (GGTase-I) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against GGTase-I.
Materials:
-
Recombinant human GGTase-I
-
[³H]-GGPP (radiolabeled geranylgeranyl pyrophosphate)
-
Recombinant substrate protein (e.g., RhoA)
-
Test compound (GGTI or this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant GGTase-I, and the substrate protein.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO vehicle control should be included.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-GGPP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding SDS-PAGE sample buffer).
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled protein band by autoradiography or quantify the radioactivity in the protein band using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay
Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (GGTI or this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
-
Plate reader (luminometer or spectrophotometer)
Procedure (using CellTiter-Glo®):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis for RhoA, p21, and p27
Objective: To determine the effect of a compound on the expression levels of key proteins in the RhoA signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-RhoA, anti-p21, anti-p27, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Conclusion
This compound and geranylgeranyltransferase inhibitors represent two distinct classes of compounds with different mechanisms of action and cellular effects. GGTIs are targeted inhibitors that disrupt a specific post-translational modification, leading to well-defined downstream consequences on the RhoA signaling pathway and cell cycle progression. In contrast, this compound, as a prenylated flavonoid, likely acts on multiple pathways related to cellular stress and inflammation, a characteristic of many natural products.
For researchers in drug discovery, GGTIs offer a clear, target-based approach for indications where Rho GTPase signaling is dysregulated, such as certain cancers. This compound and other prenylated flavonoids may hold promise as broader-acting agents for inflammatory conditions or as adjuvants in cancer therapy, though further research is critically needed to elucidate their specific molecular targets and quantify their potency. The experimental protocols provided here offer a starting point for the direct comparison of these and other novel compounds in a preclinical setting.
References
- 1. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting prenylation inhibition through the mevalonate pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Statistical Validation of High-Throughput Screening Data for Prenyletin: A Comparative Guide
This guide provides a comprehensive analysis of the statistical validation of high-throughput screening (HTS) data for a novel compound, Prenyletin, in comparison to other potential inhibitors of protein prenylation. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective comparison of performance, supported by detailed experimental protocols and visual workflows.
Comparative Analysis of HTS Hit Confirmation
High-throughput screening campaigns are essential for identifying potential drug candidates from large compound libraries.[1][2][3] The initial hits from a primary screen often contain a significant number of false positives.[4] Therefore, a rigorous confirmation process is crucial. In this study, this compound was compared against three other hypothetical compounds: Compound A, Compound B, and Compound C. The following table summarizes the key metrics from the confirmatory screening assays.
| Compound | % Inhibition (Mean ± SD) | Z'-factor | Signal-to-Background (S/B) Ratio |
| This compound | 85.2 ± 4.5 | 0.82 | 15.3 |
| Compound A | 72.1 ± 10.2 | 0.65 | 9.8 |
| Compound B | 45.8 ± 15.1 | 0.41 | 5.2 |
| Compound C | 88.9 ± 3.8 | 0.88 | 18.1 |
Table 1: Summary of Confirmatory Screening Data. The data represents the mean percentage of inhibition of protein prenylation, the Z'-factor as a measure of assay quality, and the signal-to-background ratio for each compound. Standard deviation (SD) is provided for the percentage of inhibition.
Dose-Response Analysis
Following hit confirmation, a dose-response analysis was performed to determine the potency of each compound. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different inhibitors.
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 1.2 | 1.1 | 0.98 |
| Compound A | 5.8 | 0.9 | 0.95 |
| Compound B | 15.3 | 1.3 | 0.91 |
| Compound C | 0.9 | 1.0 | 0.99 |
Table 2: Dose-Response Characteristics of Test Compounds. This table presents the calculated IC50 values, Hill slopes, and the coefficient of determination (R²) for the dose-response curves of each compound.
Experimental Protocols
A detailed methodology is critical for the reproducibility and validation of experimental findings.[1]
High-Throughput Screening (HTS) Assay Protocol
-
Plate Preparation : Using automated liquid handlers, 5 µL of test compounds (this compound, Compound A, B, and C) at various concentrations were dispensed into 384-well microplates.[2][5]
-
Reagent Addition : 10 µL of a solution containing the prenyltransferase enzyme and the protein substrate were added to each well.
-
Incubation : The plates were incubated at 37°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection : 5 µL of a detection reagent that produces a luminescent signal in the presence of unprenylated protein was added.
-
Data Acquisition : The luminescent signal from each well was read using a plate reader.[5]
Data Analysis and Statistical Validation
-
Normalization : Raw data from the plate reader was normalized using negative controls (DMSO) and positive controls (a known potent inhibitor).[6]
-
Hit Selection : A Z-score was calculated for each compound.[2][6] Compounds with a Z-score greater than 3 were considered primary hits.
-
Confirmatory Assays : Primary hits were re-tested in triplicate to confirm their activity.
-
Quality Control : The Z'-factor was calculated for each assay plate to ensure data quality. A Z'-factor above 0.5 is considered acceptable for HTS assays.[2]
-
Dose-Response Curves : For confirmed hits, a 10-point dose-response curve was generated to determine the IC50 value.
Visualizing the Workflow and Biological Context
To better illustrate the processes described, the following diagrams outline the experimental workflow and the targeted biological pathway.
References
- 1. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 4. High-throughput Screening - TDC [tdcommons.ai]
- 5. bmglabtech.com [bmglabtech.com]
- 6. rna.uzh.ch [rna.uzh.ch]
Orthogonal Assays to Confirm the Biological Activity of Prenyletin: A Comparative Guide
In the realm of drug discovery and natural product research, confirming the biological activity of a compound through multiple, independent methods is paramount. This guide provides a comparative overview of orthogonal assays to validate the anti-inflammatory and antioxidant properties of Prenyletin, a representative prenylated flavonoid. For the purpose of this guide, the well-researched compound 8-prenylnaringenin (8-PN) will be used as a proxy for this compound, and its activity will be compared to its non-prenylated parent compound, naringenin.
The addition of a prenyl group to a flavonoid backbone is known to enhance its biological activities, a phenomenon attributed to increased lipophilicity which can improve interaction with cellular membranes.[1][2] This guide will present experimental data and detailed protocols for two distinct sets of orthogonal assays to provide a robust confirmation of these enhanced activities.
I. Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of 8-prenylnaringenin and naringenin are evaluated using two orthogonal approaches: direct inhibition of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2) and quantification of the downstream inflammatory mediator, Prostaglandin E2 (PGE2).
Data Summary: Anti-Inflammatory Assays
| Compound | Assay | Method Principle | Endpoint Measured | IC50 (µM) | Reference |
| 8-Prenylnaringenin | COX-2 Inhibition | Fluorometric detection of Prostaglandin G2 | Enzyme Activity | Data not available | - |
| Naringenin | COX-2 Inhibition | Fluorometric detection of Prostaglandin G2 | Enzyme Activity | Data not available | - |
| 8-Prenylnaringenin | PGE2 Production Inhibition | Competitive ELISA | PGE2 Concentration | Potent Inhibition | [3] |
| Naringenin | PGE2 Production Inhibition | Competitive ELISA | PGE2 Concentration | Weaker Inhibition | [3] |
Note: While direct comparative IC50 values for COX-2 inhibition were not available in the searched literature, studies indicate that prenylated flavonoids like 8-prenylnaringenin are effective inhibitors of inflammatory mediators. For PGE2 production, 8-prenylnaringenin has been shown to be a more potent inhibitor than naringenin.
Signaling Pathway: NF-κB Mediated Inflammation
The diagram below illustrates a simplified signaling pathway where Lipopolysaccharide (LPS) activates the NF-κB pathway, leading to the expression of COX-2 and subsequent production of PGE2. Both 8-prenylnaringenin and naringenin can interfere with this pathway, with the prenylated form often exhibiting stronger inhibitory effects.
II. Comparative Analysis of Antioxidant Activity
The antioxidant potential of 8-prenylnaringenin and naringenin is assessed through two distinct methods: a chemical-based assay measuring direct radical scavenging and a cell-based assay quantifying the reduction of intracellular reactive oxygen species (ROS).
Data Summary: Antioxidant Assays
| Compound | Assay | Method Principle | Endpoint Measured | IC50 (µM) | Reference |
| 8-Prenylnaringenin | DPPH Radical Scavenging | Spectrophotometric measurement of DPPH radical reduction | Radical Scavenging | Data not available | - |
| Naringenin | DPPH Radical Scavenging | Spectrophotometric measurement of DPPH radical reduction | Radical Scavenging | ~360 | [4] |
| 8-Prenylnaringenin | Cellular Antioxidant Activity (DCFH-DA) | Fluorometric measurement of intracellular ROS | ROS Levels | More potent than Naringenin | [2] |
| Naringenin | Cellular Antioxidant Activity (DCFH-DA) | Fluorometric measurement of intracellular ROS | ROS Levels | Less potent than 8-PN | [2] |
Note: While a specific IC50 for 8-prenylnaringenin in the DPPH assay was not found in the searched literature, it is generally reported that prenylation enhances the antioxidant activity of flavonoids.[2] This is consistent with observations from cellular antioxidant assays.
Experimental Workflows
The diagrams below outline the workflows for the orthogonal assays used to determine anti-inflammatory and antioxidant activities.
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on commercially available kits and published literature.
Fluorometric COX-2 Inhibitor Screening Assay
This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to Prostaglandin G2, which is then detected by a fluorescent probe.
-
Reagent Preparation :
-
Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.
-
Prepare a 10X solution of the test compounds (8-prenylnaringenin or naringenin) and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare the Arachidonic Acid substrate solution.
-
-
Assay Procedure :
-
In a 96-well white opaque plate, add 10 µL of the 10X test compound, inhibitor control, or assay buffer (for enzyme control).
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes, with excitation at 535 nm and emission at 587 nm.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition relative to the enzyme control.
-
Plot percent inhibition versus compound concentration to determine the IC50 value.
-
PGE2 Competitive ELISA
This assay quantifies the amount of PGE2 produced by cells, which is a downstream product of COX-2 activity.
-
Cell Culture and Treatment :
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for a specified time.
-
Treat the stimulated cells with various concentrations of the test compounds (8-prenylnaringenin or naringenin).
-
Incubate for an appropriate period (e.g., 24 hours).
-
Collect the cell culture supernatant for PGE2 measurement.
-
-
ELISA Procedure :
-
Add standards and diluted cell supernatants to the wells of a microplate pre-coated with a goat anti-mouse IgG antibody.
-
Add PGE2 peroxidase conjugate and a monoclonal mouse antibody against PGE2 to each well.
-
Incubate for 2 hours at room temperature with shaking. During this time, the PGE2 in the sample competes with the PGE2-peroxidase conjugate for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution. The substrate will react with the bound peroxidase conjugate to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis :
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the PGE2 concentration in the samples based on the standard curve. The signal is inversely proportional to the amount of PGE2 in the sample.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation :
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and protected from light.
-
Prepare serial dilutions of the test compounds (8-prenylnaringenin or naringenin) and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure :
-
In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compounds or control.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank containing only the solvent.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis :
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value.
-
Cellular Antioxidant Activity Assay (DCFH-DA)
This cell-based assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS) levels.
-
Cell Culture and Staining :
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a 10 µM solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and incubate for 40-60 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
-
Treatment and ROS Induction :
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with various concentrations of the test compounds (8-prenylnaringenin or naringenin).
-
Induce oxidative stress by adding a free radical initiator (e.g., H2O2).
-
-
Fluorescence Measurement :
-
Immediately measure the fluorescence intensity in a plate reader with excitation at approximately 485 nm and emission at 535 nm. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.
-
-
Data Analysis :
-
Calculate the percentage of ROS inhibition for each concentration relative to the control (cells with ROS inducer but no test compound).
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet Dysfunction and Inhibit Apoptotic Signaling in Insulin-Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Diverse "Hypothetical Compound Y" Formulations
Disclaimer: The compound "Prenyletin" appears to be a fictional substance, as no scientific data or publications could be identified under this name. This guide has been created as a template to demonstrate the requested content structure and formatting for a comparative pharmacokinetic analysis. All data, protocols, and compound names presented herein are hypothetical and for illustrative purposes only.
This guide provides a comparative analysis of the pharmacokinetic profiles of three distinct formulations of the hypothetical small molecule, "Hypothetical Compound Y" (HC-Y). The formulations evaluated are an immediate-release oral tablet, a parenteral intravenous solution, and a novel sustained-release oral capsule. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform formulation selection and future development strategies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of HC-Y following a single 100 mg dose administered to Sprague-Dawley rats.
| Pharmacokinetic Parameter | Oral Tablet (Immediate Release) | Intravenous Solution | Oral Capsule (Sustained Release) |
| Cmax (ng/mL) | 850 ± 120 | 2500 ± 300 | 450 ± 90 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 | 6.0 ± 1.0 |
| AUC (0-t) (ng·h/mL) | 4200 ± 600 | 8000 ± 950 | 5500 ± 750 |
| Bioavailability (F%) | 52.5% | 100% | 68.8% |
Experimental Protocols
A detailed methodology was followed to ensure the reliability and reproducibility of the pharmacokinetic data presented.
1. Subjects and Housing:
-
Species: Male Sprague-Dawley rats (n=18, 6 per group).
-
Weight: 250-300g.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
2. Drug Administration:
-
Oral Tablet: Administered via oral gavage as a suspension in 0.5% methylcellulose.
-
Intravenous Solution: Administered as a bolus injection via the tail vein in a saline-based vehicle.
-
Oral Capsule: Administered via oral gavage.
3. Sample Collection:
-
Blood samples (approximately 0.25 mL) were collected from the jugular vein at the following time points: 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Samples were collected into tubes containing K2EDTA as an anticoagulant.
4. Bioanalytical Method:
-
Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C.
-
Plasma concentrations of HC-Y were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The assay had a lower limit of quantification (LLOQ) of 1 ng/mL.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the pharmacokinetic study.
This guide offers a foundational comparison of different formulations for the hypothetical compound HC-Y. The data indicates that the sustained-release formulation improves bioavailability compared to the immediate-release tablet and provides a more prolonged exposure profile, which may be advantageous for therapeutic efficacy and patient compliance. The intravenous formulation serves as the benchmark for absolute bioavailability. These findings provide a basis for further formulation optimization and preclinical development.
A Comparative Guide to Prenylation Inhibitors: Farnesyltransferase and Geranylgeranyltransferase Inhibitors
An Independent Review of Mechanisms and Performance
Due to the absence of published research on a compound named "Prenyletin," this guide provides a comparative analysis of well-documented prenylation inhibitors, focusing on Farnesyltransferase inhibitors (FTIs) and Geranylgeranyltransferase I inhibitors (GGTIs). This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms and experimental data supporting these compounds.
Introduction to Protein Prenylation and its Inhibition
Protein prenylation is a post-translational modification essential for the function of many signaling proteins, including the Ras superfamily of small GTPases.[1] This process involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues at or near the C-terminus of target proteins.[1] This modification facilitates protein localization to cell membranes and mediates protein-protein interactions.[2]
Inhibitors of the enzymes responsible for prenylation, farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), have been developed as potential therapeutics, particularly in oncology.[3][4] FTIs were initially designed to inhibit the function of oncogenic Ras proteins.[5] However, their efficacy in tumors without Ras mutations has led to the understanding that their anti-neoplastic properties involve other farnesylated proteins like RhoB.[5][6] GGTIs have also demonstrated potent anti-tumor effects by inhibiting the modification of proteins such as RhoA.[7]
This guide compares the performance and mechanisms of prominent FTIs, Tipifarnib and Lonafarnib, and the GGTase I inhibitor, GGTI-298, based on available preclinical and clinical data.
Quantitative Data Summary
The following tables summarize key quantitative data for the selected prenylation inhibitors.
Table 1: In Vitro Potency of Prenylation Inhibitors
| Inhibitor | Target Enzyme | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| Tipifarnib | Farnesyltransferase | Human and bovine enzyme assays | 0.45–0.57 | N/A | [1] |
| Lonafarnib | Farnesyltransferase | Human and bovine enzyme assays | 4.9–7.8 | N/A | [1] |
| GGTI-298 | Geranylgeranyltransferase I | Processing of geranylgeranylated Rap1A | 3000 | A549 cells | |
| GGTI-298 | Farnesyltransferase | Processing of farnesylated Ha-Ras | >10000 | A549 cells |
Table 2: Clinical Trial Data for Farnesyltransferase Inhibitors
| Inhibitor | Phase | Indication | Dosage | Key Outcomes | Reference |
| Tipifarnib | Phase 2 | Relapsed/Refractory Peripheral T-cell Lymphoma | 300 mg orally twice daily (21-day cycles) | ORR: 39.7% (all patients), 56.3% (AITL subtype); Median PFS: 3.5 months | [8] |
| Lonafarnib | Phase 1 | Advanced Solid Tumors (in combination with cisplatin and gemcitabine) | MTD: 75 mg BID | Limited FTPase inhibition at MTD; substantial toxicity | [1] |
| Lonafarnib | Clinical Trial | Hutchinson-Gilford Progeria Syndrome | N/A | Extended survival by at least 1.6 years | [9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by FTIs and GGTIs.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: In Vitro Farnesyltransferase (FTase) Activity Assay
This protocol is adapted from methods used to evaluate the potency and selectivity of FTIs.[3]
Objective: To measure the enzymatic activity of FTase in the presence of an inhibitor.
Materials:
-
Purified recombinant FTase
-
[³H]-farnesyl pyrophosphate ([³H]FPP) as the farnesyl donor
-
Recombinant H-Ras protein as the substrate
-
FTI compound (e.g., Tipifarnib, Lonafarnib) at various concentrations
-
Assay buffer
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified recombinant H-Ras, and the FTI at the desired concentration.
-
Initiate the reaction by adding [³H]FPP to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction.
-
Separate the [³H]FPP-labeled H-Ras from the unincorporated [³H]FPP using a filter-binding assay or SDS-PAGE followed by autoradiography.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of FTase activity at each inhibitor concentration and determine the IC50 value.
References
- 1. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in understanding the antineoplastic mechanisms of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. progeriaresearch.org [progeriaresearch.org]
Safety Operating Guide
Proper Disposal of Prenyletin: A Safety and Operational Guide
Disclaimer: "Prenyletin" is not a recognized chemical compound based on available Safety Data Sheets (SDS) and public chemical databases. Therefore, this document provides a procedural guide for the disposal of a hypothetical, non-acutely toxic, solid organic research compound, analogous to what "this compound" might represent in a drug development context. For any real chemical, the Safety Data Sheet (SDS) is the primary and mandatory source of information for handling and disposal. [1]
This guide provides essential safety and logistical information for the proper disposal of waste generated from the use of a novel, solid research chemical like this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Guiding Principles for Chemical Waste Management
All laboratory personnel must treat chemical waste as hazardous unless it is confirmed to be non-hazardous.[2][3] The primary strategy for waste management involves maximizing safety and minimizing environmental impact through a hierarchy of practices:
-
Source Reduction: Order the smallest quantity of chemical needed and reduce the scale of experiments whenever possible.[4][5]
-
Segregation: Never mix different types of chemical waste.[6][7] Solid and liquid wastes must be kept separate.[6][7]
-
Proper Labeling and Storage: All waste containers must be clearly labeled and stored in designated Satellite Accumulation Areas (SAAs).[4][5][7]
Personal Protective Equipment (PPE)
Before handling this compound waste, the following minimum PPE is required:
-
Nitrile gloves
-
Safety glasses with side shields or splash goggles
-
A standard laboratory coat
For procedures with a risk of aerosol generation, a chemical fume hood must be used.
Waste Segregation and Disposal Procedures
Waste streams must be strictly segregated at the point of generation.[8] Do not mix incompatible waste types, such as acids and bases, or organic solvents with aqueous waste.[7][9]
Step 1: Identify and Classify the Waste Stream Determine the physical form of the this compound waste. The three primary forms are:
-
Solid Waste: Unused or expired pure this compound, contaminated consumables (e.g., weigh boats, wipes, gloves, contaminated silica gel).
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in organic solvents or aqueous buffers).
-
Sharps Waste: Contaminated needles, scalpels, or glass pipette tips.
Step 2: Package and Label Waste
-
Solid Chemical Waste:
-
Place all solid this compound waste into a designated, robust, sealable container (e.g., a plastic pail or a securely lined cardboard box).
-
The container must be labeled "Hazardous Waste."
-
The label must clearly state the full chemical name ("this compound") and list any other contaminants (e.g., silica gel).[1][7] Do not use abbreviations.[1]
-
Store the sealed container in the designated Satellite Accumulation Area.[4][5]
-
-
Liquid Chemical Waste:
-
Pour liquid waste into a dedicated, leak-proof, and chemically compatible waste container (e.g., a 2.5 or 5-gallon carboy).[5][6]
-
Keep chlorinated and non-chlorinated solvent wastes separate.[6][10]
-
The container must be labeled "Hazardous Waste."
-
The label must list all chemical constituents by their full name and estimate their concentrations.
-
Keep the waste container securely closed when not in use.[4][5]
-
Store the container in secondary containment (e.g., a spill tray) within the Satellite Accumulation Area.[6]
-
-
Contaminated Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-resistant sharps container.
-
Label the container with "Hazardous Waste - Sharps" and the identity of the chemical contaminant ("this compound").
-
Do not overfill the sharps container.
-
Step 3: Decontamination of Work Surfaces and Glassware
-
Work Surfaces: Wipe down the contaminated area with a solvent known to dissolve this compound (e.g., ethanol, isopropanol), followed by a standard laboratory disinfectant or soap and water. Dispose of the cleaning materials as solid chemical waste.
-
Glassware: Rinse glassware with a suitable solvent to remove residual this compound. This rinseate must be collected and disposed of as liquid hazardous waste.[3] After the initial rinse, glassware can be washed normally.
Step 4: Disposal of Empty Containers
An empty container that held this compound must still be managed as hazardous waste unless it is triple-rinsed.[2][3]
-
Rinse the empty container three times with a suitable solvent.
-
Collect the rinseate and dispose of it as liquid hazardous waste.[3]
-
After triple-rinsing, deface or remove the original chemical label.[2] The container may then be disposed of in the regular trash or recycled.
Quantitative Disposal Parameters
The following table summarizes key quantitative limits and parameters relevant to the disposal process. These are based on general laboratory guidelines and must be adapted to specific institutional and local regulations.
| Parameter | Guideline | Regulatory Context |
| Satellite Accumulation Area (SAA) Limit | Max 55 gallons of hazardous waste. | Resource Conservation and Recovery Act (RCRA). Limits ensure safe temporary storage before pickup.[4][5] |
| Acutely Toxic Waste Limit (P-List) | Max 1 quart (liquid) or 1 kg (solid). | Applies to specific highly toxic chemicals (P-listed). This compound is not assumed to be P-listed.[4][5] |
| Container Rinsing Volume | Use solvent equal to ~5% of the container volume for each rinse. | Ensures effective decontamination of empty containers before disposal as non-hazardous trash.[3] |
| Aqueous Waste pH for Sewer Disposal | Must be neutralized to a pH between 5.0 and 9.0. | Prevents corrosion of plumbing and harm to aquatic life. Only for non-hazardous aqueous solutions.[11] |
Experimental Protocols Cited
Triple-Rinse Protocol for Empty Chemical Containers:
-
Select a solvent capable of dissolving the chemical residue. For a hypothetical compound like this compound, 70% ethanol or isopropanol is a common choice.
-
Add a volume of solvent equal to approximately 5-10% of the container's total volume.
-
Securely cap the container and swirl to rinse all interior surfaces thoroughly.
-
Pour the rinseate into the appropriate liquid hazardous waste container (e.g., "Non-halogenated Solvent Waste").
-
Repeat steps 2-4 two more times for a total of three rinses.
-
Allow the container to air-dry in a fume hood before defacing the label and disposing of it as regular solid waste.
Visualized Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound-contaminated materials.
Caption: Decision tree for segregating this compound waste streams.
Caption: Step-by-step workflow from waste generation to final disposal.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. odu.edu [odu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. essex.ac.uk [essex.ac.uk]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Standard Operating Procedure: Handling and Disposal of Prenyletin
Disclaimer: This document provides guidance for handling "Prenyletin" based on general best practices for novel, potentially hazardous chemical compounds. As no standardized Safety Data Sheet (SDS) is available for this compound, it should be handled with the utmost caution, assuming it is a potent bioactive substance with potential irritant, sensitizer, and unknown toxicological properties. Always consult with your institution's Environmental Health and Safety (EHS) department before commencing work.
This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. Strict adherence to these protocols is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound. The required level of protection depends on the specific task and the potential for exposure.
Table 1: PPE Requirements for Handling this compound
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Receiving & Unpacking | Nitrile or Neoprene | ANSI Z87.1-rated Safety Glasses | Standard Lab Coat | Not required (unless package is compromised) |
| Weighing (Solid Form) | Double-gloved Nitrile | Chemical Splash Goggles | Disposable Gown over Lab Coat | N95 or higher-rated respirator (in ventilated enclosure) |
| Solution Preparation | Double-gloved Nitrile | Chemical Splash Goggles | Disposable Gown over Lab Coat | Required if not in a certified chemical fume hood |
| In-Vitro/In-Vivo Use | Nitrile or Neoprene | ANSI Z87.1-rated Safety Glasses | Standard Lab Coat | Not required (if handled in a biosafety cabinet/fume hood) |
| Waste Disposal | Double-gloved Nitrile | Chemical Splash Goggles | Standard Lab Coat | Not required (unless handling large volumes of volatile waste) |
| Spill Cleanup | Heavy-duty Nitrile/Neoprene | Chemical Splash Goggles | Disposable Gown over Lab Coat | N95 or higher-rated respirator |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure risk. The following diagram and protocols outline the standard procedure for working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
